molecular formula C21H20O10 B15590892 Salipurpin

Salipurpin

Cat. No.: B15590892
M. Wt: 432.4 g/mol
InChI Key: ZFPMFULXUJZHFG-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigenin 5-O-beta-D-glucopyranoside has been reported in Equisetum arvense, Carallia brachiata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPMFULXUJZHFG-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Salipurposide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salipurposide is a naturally occurring flavonoid, specifically a flavanone (B1672756) glycoside. It is characterized by a C6-C3-C6 carbon framework, with a glucose molecule attached to the flavanone core. This compound is found in various plant species, including those from the Salix (willow) genus, which have a long history in traditional medicine. This technical guide provides an in-depth look at the chemical structure, physicochemical properties, and potential biological activities of Salipurposide, with a focus on data and methodologies relevant to research and drug development.

Chemical Structure and Identification

Salipurposide is structurally defined as (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one.[1] The core of the molecule is a flavanone structure, which is a type of flavonoid. A beta-D-glucopyranosyl moiety is attached at the C5 position of the A ring.

Key Structural Features:

  • Flavanone Core: A three-ring structure (A, B, and C rings) characteristic of flavonoids. The C ring is saturated, which distinguishes flavanones from other flavonoid classes like flavones and flavonols.

  • Glycosidic Linkage: A glucose molecule is linked to the flavanone aglycone via an O-glycosidic bond.

  • Hydroxyl Groups: The presence of multiple hydroxyl groups contributes to the molecule's polarity and potential for hydrogen bonding, influencing its solubility and interaction with biological targets.

Chemical Identifiers:

IdentifierValue
IUPAC Name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
CAS Number 529-41-9[1]
PubChem CID 15559669[1]
Molecular Formula C21H22O10[1]
SMILES C1--INVALID-LINK--CO)O)O)O">C@HC4=CC=C(C=C4)O[1]
InChI InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16+,18+,19-,20+,21+/m0/s1[1]

Physicochemical Properties

The following table summarizes key physicochemical properties of Salipurposide. It is important to note that much of the available data is computationally predicted. For comparison, experimental data for its isomer, Isosalipurposide (B1672296), is also included where available.

PropertySalipurposide (Computed)Isosalipurposide (Experimental/Computed)
Molecular Weight 434.4 g/mol [1]434.4 g/mol [2]
Exact Mass 434.12129689 Da[1]434.12129689 Da[2]
Topological Polar Surface Area 166 Ų[1]177 Ų[2]
Melting Point Not available172-173 °C
XLogP3 Not available1.4[2]
Hydrogen Bond Donor Count 77
Hydrogen Bond Acceptor Count 1010

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and analysis of Salipurposide are crucial for its further study. Below are representative methodologies.

Isolation of Salipurposide from Salix purpurea Bark

This protocol is adapted from a method for isolating related phenolic glycosides from Salix purpurea.[3][4]

  • Extraction:

    • Freeze-dried and pulverized Salix purpurea bark (100 g) is macerated twice with 80% aqueous methanol (B129727) (v/v) containing 1% formic acid for 48 hours at room temperature in the dark.

    • The combined extracts are filtered, and the methanol is removed under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning:

    • The aqueous extract is first partitioned with dichloromethane (B109758) (3 x 100 mL) to remove nonpolar compounds.

    • Subsequently, the aqueous layer is partitioned with ethyl acetate (B1210297) (3 x 200 mL) to extract compounds of intermediate polarity.

  • Solid-Phase Extraction (SPE):

    • The remaining aqueous extract containing the more polar glycosides is loaded onto a C18 SPE cartridge.

    • The cartridge is washed with water to remove sugars and other highly polar impurities.

    • The glycosides, including Salipurposide, are eluted with methanol.

  • Chromatographic Purification:

    • The methanolic eluate from SPE is concentrated and subjected to preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 column is typically used with a gradient elution system of water (containing 0.1% formic acid) and acetonitrile.

    • Fractions are collected and monitored by analytical HPLC with UV detection.

    • Fractions containing pure Salipurposide are pooled and lyophilized to yield the final product.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method is essential for the quantification of Salipurposide in plant extracts and biological samples.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of Salipurposide (typically around 280 nm for flavanones).

  • Quantification: A calibration curve is generated using a purified Salipurposide standard.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A stock solution of Salipurposide is prepared in methanol.

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • In a 96-well plate, various concentrations of the Salipurposide solution are mixed with the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of Salipurposide.

  • The mixture is incubated at 37°C for 20 minutes.

  • The temperature is then increased to 70°C for 5 minutes to induce denaturation.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Diclofenac sodium is used as a positive control.

  • The percentage of inhibition of protein denaturation is calculated.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of Salipurposide are limited, research on its isomer, Isosalipurposide, provides valuable insights into its potential mechanisms of action. Isosalipurposide has been shown to exert cytoprotective effects against oxidative stress through the activation of the Nrf2 signaling pathway.[5]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISPP Isosalipurposide ERK_AMPK ERK / AMPK ISPP->ERK_AMPK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK_AMPK->Keap1_Nrf2 Phosphorylates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Gene_Expression Gene Expression (HO-1, GCL) ARE->Gene_Expression Induces Cytoprotection Cytoprotection Gene_Expression->Cytoprotection Leads to

Caption: Nrf2 signaling pathway activated by Isosalipurposide.

Pathway Description:

  • Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

  • Nrf2 Release: Isosalipurposide has been shown to activate kinases such as ERK and AMPK.[5] These kinases can phosphorylate Nrf2 or Keap1, leading to a conformational change in the Keap1-Nrf2 complex and the release of Nrf2.

  • Nuclear Translocation: The freed Nrf2 translocates into the nucleus.

  • Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

  • Cytoprotective Effects: This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which enhance the cell's antioxidant capacity and protect it from oxidative damage.[5]

Given the structural similarity between Salipurposide and Isosalipurposide, it is plausible that Salipurposide may also exert its biological effects through the modulation of the Nrf2 pathway. Further research is needed to confirm this hypothesis.

Conclusion

Salipurposide is a flavonoid glycoside with a well-defined chemical structure. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, studies on its isomer, Isosalipurposide, suggest a promising potential for cytoprotective and anti-inflammatory effects, possibly mediated through the Nrf2 signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of Salipurposide. Future studies should focus on obtaining detailed experimental data for Salipurposide itself and elucidating its specific molecular mechanisms of action.

References

Salipurposide: A Comprehensive Technical Guide to Its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salipurposide, a flavanone (B1672756) glycoside, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of salipurposide, its occurrence in various plant species, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence of Salipurposide

Salipurposide has been identified in a select number of plant species across different families. The primary sources reported in the literature include species from the Salicaceae, Pinaceae, and Asteraceae families. Its presence is often associated with the bark, aerial parts, and roots of these plants.

Key Plant Sources
  • Salicaceae Family: Several species within the Salix genus (willows) are known to contain salipurposide. Notably, the bark of Salix acutifolia and the twigs of Salix rorida have been identified as sources of this compound.[1] The presence of salipurposide and its isomer, isosalipurposide, has been reported in various willow species, highlighting the chemotaxonomic significance of these compounds within the genus.

  • Pinaceae Family: Abies nephrolepis, a species of fir, has been reported to contain salipurposide.[2] While a comprehensive phytochemical investigation of this plant has led to the isolation of numerous flavonoids, specific quantitative data for salipurposide remains to be fully elucidated.

  • Asteraceae Family: The synonymy of salipurposide with "Helichrysin A" points to its occurrence in the Helichrysum genus. Specifically, "glucosylated helichrysins" have been mentioned in the context of Helichrysum foetidum, suggesting the presence of salipurposide or its close derivatives.

  • Poaceae Family: Reports also indicate the presence of salipurposide in Oryza sativa (rice).[2]

The quantitative occurrence of salipurposide can vary significantly depending on the plant species, the specific part of the plant analyzed, geographical location, and harvesting time. The following table summarizes the known natural sources of salipurposide.

Plant FamilyGenusSpeciesPlant Part(s)Reported Presence of Salipurposide
SalicaceaeSalixacutifoliaBarkYes
SalicaceaeSalixroridaTwigsYes
PinaceaeAbiesnephrolepisAerial PartsYes
AsteraceaeHelichrysumfoetidumNot SpecifiedImplied (as glucosylated helichrysins)
PoaceaeOryzasativaNot SpecifiedYes

Note: Quantitative yield data for salipurposide from these sources is not consistently available in the cited literature.

Experimental Protocols: Extraction and Isolation

The isolation of salipurposide from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of flavonoids from Salix species.

General Extraction and Fractionation
  • Drying and Pulverization: The plant material (e.g., bark, twigs) is first air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used, often in a hydroalcoholic mixture (e.g., 80% ethanol). The extraction can be performed at room temperature with agitation or under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with flavonoids like salipurposide typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further purification.

    • Stationary Phase: Silica gel is a commonly used adsorbent. Polyamide has also been reported for the separation of phenolic compounds from Salix species.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure salipurposide, preparative HPLC is often employed.

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water (often acidified with a small amount of formic or acetic acid) and methanol or acetonitrile (B52724) is used for elution.

    • Detection: A UV detector is used to monitor the elution profile, and the peak corresponding to salipurposide is collected.

Structure Elucidation

The structure of the isolated salipurposide is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to determine the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Logical Workflow for Salipurposide Isolation

The following diagram illustrates the general workflow for the extraction and isolation of salipurposide from a plant source.

Salipurposide_Isolation_Workflow Start Plant Material (e.g., Salix bark) Drying Drying and Pulverization Start->Drying Extraction Solvent Extraction (e.g., 80% Ethanol) Drying->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Concentration->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC StructureElucidation Structure Elucidation (NMR, MS) PrepHPLC->StructureElucidation End Pure Salipurposide StructureElucidation->End

Caption: General workflow for the isolation of Salipurposide.

Conclusion

Salipurposide is a flavonoid of interest found in various plant species, with the Salicaceae and Pinaceae families being notable sources. While its presence has been confirmed in several plants, a comprehensive understanding of its quantitative distribution and the development of standardized, high-yield isolation protocols are areas that warrant further investigation. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their efforts to isolate and study this potentially valuable natural product. Further research focusing on the quantification of salipurposide in different plant sources and the optimization of isolation techniques will be crucial for advancing its study and potential applications.

References

An In-depth Technical Guide to the Biosynthesis of Salidroside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salidroside (B192308), a phenylethanoid glycoside, is a prominent bioactive compound primarily found in plants of the Rhodiola genus.[1][2] It has garnered significant interest from researchers and drug development professionals for its diverse pharmacological activities, including antidepressant, anxiolytic, anti-fatigue, and neuroprotective effects.[1][2] The increasing demand for salidroside has spurred research into its biosynthesis to enable sustainable production through metabolic engineering and synthetic biology approaches.[2][3] This guide provides a comprehensive overview of the elucidated biosynthetic pathway of salidroside in plants, with a focus on the key enzymatic steps, regulatory aspects, and experimental methodologies used to unravel this pathway.

While the initial query focused on "Salipurposide," the available scientific literature extensively details the biosynthesis of "Salidroside." Salipurposide and its isomer, Isosalipurposide, are classified as flavonoid glycosides (a flavanone (B1672756) and a chalcone, respectively), possessing a different core structure and biosynthetic origin from the phenylethanoid salidroside.[4][5] Given the depth of information available, this guide will focus on the well-documented biosynthesis of salidroside.

The Biosynthetic Pathway of Salidroside

The biosynthesis of salidroside originates from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into two key stages: the conversion of tyrosine to its aglycone, tyrosol, and the subsequent glycosylation of tyrosol to form salidroside.[6] Two distinct pathways for the formation of tyrosol from tyrosine have been proposed and investigated.

Pathway 1: The Tyramine-Mediated Pathway

One proposed pathway involves the conversion of tyrosine to tyramine (B21549) as the initial step.[7][8] This pathway consists of the following enzymatic reactions:

  • Decarboxylation of Tyrosine: Tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[7][9] This enzyme plays a crucial regulatory role at the interface between primary and secondary metabolism.[8]

  • Conversion of Tyramine to Tyrosol: The conversion of tyramine to tyrosol is thought to occur through a two-step enzymatic process involving tyramine oxidase and aryl alcohol dehydrogenase.[7][8]

Pathway 2: The 4-Hydroxyphenylacetaldehyde (4-HPAA) Mediated Pathway

More recent research has elucidated a more direct pathway for tyrosol biosynthesis that proceeds through the intermediate 4-hydroxyphenylacetaldehyde (4-HPAA).[1][2][3] This pathway is now considered the primary route for salidroside biosynthesis in Rhodiola rosea.[2][3]

  • Conversion of Tyrosine to 4-HPAA: A pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, 4-hydroxyphenylacetaldehyde synthase (4HPAAS), directly converts tyrosine to 4-HPAA.[2][3] This discovery challenged the previously held view of a multi-step conversion involving separate decarboxylation and deamination.[2]

  • Reduction of 4-HPAA to Tyrosol: The intermediate 4-HPAA is then reduced to tyrosol by a 4-HPAA reductase (4HPAR).[2][3]

Final Step: Glycosylation of Tyrosol

The final step in the biosynthesis of salidroside is the glycosylation of tyrosol.[1][10]

  • UDP-Glucose Dependent Glycosylation: A regio-selective tyrosol:UDP-glucose 8-O-glucosyltransferase (T8GT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 8-hydroxyl group of tyrosol, yielding salidroside.[1][2] Several UDP-glucosyltransferases (UGTs) with this activity have been identified in Rhodiola species.[6]

The following diagram illustrates the elucidated biosynthetic pathway of salidroside from tyrosine.

Caption: Biosynthetic Pathway of Salidroside from L-Tyrosine.

Quantitative Data

The following tables summarize quantitative data related to the biosynthesis of salidroside from various studies.

Table 1: Gene Expression Changes in Response to Elicitors in Rhodiola crenulata Hairy Roots [7][8]

GeneElicitorFold Change (vs. Control)
RcTYDCSalicylic Acid (SA)49
RcUDPGTSalicylic Acid (SA)36
RcTYDCMethyl Jasmonate (MeJA)Significantly Increased
RcUDPGTMethyl Jasmonate (MeJA)Significantly Increased

Table 2: Metabolite Accumulation in Rhodiola crenulata Hairy Roots [7][8]

TreatmentSalidroside Content (mg g⁻¹ DW)Fold Change (vs. Control)
Control1.12-
Salicylic Acid (SA)8.587.63
Methyl Jasmonate (MeJA)4.624.1

Table 3: Metabolite Production in RcTYDC-Overexpressing Hairy Root Lines of R. crenulata [11]

MetaboliteFold Increase (vs. Non-transgenic)
Tyramine3.21 - 6.84
Tyrosol1.50 - 2.19
Salidroside1.27 - 3.47

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the elucidation of the salidroside biosynthetic pathway.

1. Cloning of Biosynthesis Genes (e.g., RcTYDC)

A common method for gene cloning is Rapid Amplification of cDNA Ends (RACE).[9]

  • RNA Extraction: Total RNA is extracted from the plant tissue of interest (e.g., roots of Rhodiola sachalinensis) using a suitable kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.

  • Degenerate PCR: Degenerate primers are designed based on conserved regions of known tyrosine decarboxylase sequences from other plant species. PCR is performed on the first-strand cDNA to amplify a partial fragment of the target gene.

  • RACE PCR: The 5' and 3' ends of the gene are then amplified using RACE-PCR with gene-specific primers designed from the obtained partial sequence and adapter primers.

  • Sequencing and Analysis: The full-length cDNA is then assembled, cloned into a vector, and sequenced for verification and further analysis.

2. Heterologous Expression and Enzyme Assays

To functionally characterize the cloned enzymes, they are typically expressed in a heterologous host system like Escherichia coli.

  • Expression Vector Construction: The coding sequence of the gene (e.g., RcTYDC) is cloned into an expression vector (e.g., pET vector) with a tag (e.g., His-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its substrate (e.g., L-tyrosine for TYDC) under optimized conditions (pH, temperature). The reaction product (e.g., tyramine) is then detected and quantified using methods like High-Performance Liquid Chromatography (HPLC).[7][8]

3. HPLC Analysis of Metabolites

HPLC is a standard technique for the separation, identification, and quantification of metabolites like tyramine, tyrosol, and salidroside.

  • Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol). The extract is then filtered before injection into the HPLC system.

  • Chromatographic Conditions: A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of two solvents, such as acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).

  • Detection: A UV detector is used to monitor the absorbance at a specific wavelength (e.g., 220 nm or 275 nm) for the detection of the compounds of interest.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of pure standards.

The following diagram depicts a general workflow for the functional characterization of a biosynthetic gene.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Rhodiola roots) RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Gene Cloning (RACE-PCR) cDNA_Synthesis->Gene_Cloning Expression_Vector Construct Expression Vector Gene_Cloning->Expression_Vector E_coli_Transformation Transform E. coli Expression_Vector->E_coli_Transformation Protein_Expression Induce Protein Expression E_coli_Transformation->Protein_Expression Protein_Purification Purify Recombinant Protein Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay HPLC_Analysis HPLC Analysis of Products Enzyme_Assay->HPLC_Analysis Functional_Characterization Functional Characterization HPLC_Analysis->Functional_Characterization

Caption: General workflow for biosynthetic gene characterization.

The elucidation of the salidroside biosynthetic pathway represents a significant advancement in our understanding of the formation of this valuable medicinal compound. The identification of key enzymes such as 4HPAAS, 4HPAR, and T8GT provides molecular tools for the metabolic engineering of salidroside production in various host organisms, including microbes and other plants.[2][3] Further research into the regulatory networks governing this pathway will be crucial for optimizing yields and developing sustainable sources of salidroside to meet the growing global demand.

References

Physical and chemical properties of Salipurposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salipurposide, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the physical and chemical properties of Salipurposide and its isomer, Isosalipurposide (B1672296). It includes a compilation of quantitative data, detailed experimental protocols for its isolation, analysis, and evaluation of its biological activities, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physicochemical Properties

Salipurposide is a flavanone (B1672756) glycoside with the IUPAC name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]. Its isomer, Isosalipurposide, is a chalcone (B49325) glycoside. Due to the greater availability of experimental data for Isosalipurposide, its properties are also presented here for comparative purposes.

General and Computed Properties

A summary of the general and computed physicochemical properties of Salipurposide and Isosalipurposide is presented in Table 1.

Table 1: General and Computed Physicochemical Properties

PropertySalipurposideIsosalipurposideReference
Molecular Formula C₂₁H₂₂O₁₀C₂₁H₂₂O₁₀[1][2]
Molecular Weight 434.4 g/mol 434.4 g/mol [1][2]
Exact Mass 434.12129689 Da434.12129689 Da[1][2]
Topological Polar Surface Area 166 Ų177 Ų[1][2]
Hydrogen Bond Donor Count 67[1][3]
Hydrogen Bond Acceptor Count 1010[1][3]
Rotatable Bond Count 46[1][3]
Complexity 623619[1][2]
XLogP3-AA 01.4[1][3]
Experimental Properties

Experimental data for the physical properties of Salipurposide are limited. The melting point and solubility of its isomer, Isosalipurposide, are provided in Table 2.

Table 2: Experimental Physical Properties

PropertyValueReference
Melting Point (Isosalipurposide) 172-173 °C[3]
Solubility (Isosalipurposide) Soluble in water and organic solvents[4]
Appearance (Isosalipurposide) White crystalline solid[4]
Spectroscopic Data

1.3.1. UV-Vis Spectroscopy The UV-Vis spectrum of flavonoids and chalcones typically shows two major absorption bands in the ranges of 240-285 nm (Band II, from the A-ring) and 300-400 nm (Band I, from the B-ring). For Salipurposide, being a flavanone, the Band I absorption is expected to be weak. For Isosalipurposide, a chalcone, a strong absorption for Band I is expected around 340-390 nm.

1.3.2. Infrared (IR) Spectroscopy The IR spectrum of Salipurposide would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), a carbonyl (C=O) group of the flavanone ring (around 1680 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-O stretching of the glycosidic bond and alcohols (in the 1000-1200 cm⁻¹ region).

1.3.3. Mass Spectrometry The mass spectrum of Salipurposide would show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight. Fragmentation would likely involve the loss of the glucose moiety (162 Da) and further fragmentation of the aglycone.

1.3.4. ¹³C NMR Spectroscopy ¹³C NMR spectral data for Salipurposide is available and provides key information for its structural elucidation[1].

Biological Activities and Signaling Pathways

While specific biological activities for Salipurposide are not extensively documented, its isomer, Isosalipurposide, has been shown to possess significant cytoprotective and antioxidant properties[5][6].

Cytoprotective and Antioxidant Effects of Isosalipurposide

Isosalipurposide exerts a cytoprotective effect against oxidative injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway[5][7]. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), resulting in elevated intracellular glutathione (B108866) (GSH) levels[5].

Signaling Pathway

The activation of the Nrf2-ARE pathway by Isosalipurposide is mediated through the phosphorylation of extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK)[5][7].

Salipurposide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isosalipurposide Isosalipurposide ERK ERK Isosalipurposide->ERK Activates AMPK AMPK Isosalipurposide->AMPK Activates Nrf2_cyto Nrf2 ERK->Nrf2_cyto Phosphorylates AMPK->Nrf2_cyto Phosphorylates Keap1 Keap1 Keap1->Nrf2_cyto Inhibits (Degradation) Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCL) ARE->Antioxidant_Genes Induces Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: Isosalipurposide-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

Isolation of Salipurposide from Salix Species

The following is a general protocol for the isolation of Salipurposide from the bark of Salix species.

Isolation_Workflow start Start: Dried Salix Bark Powder extraction Maceration with 80% Ethanol (B145695) start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partition (e.g., with n-hexane, ethyl acetate) filtration->partition column_chromatography Column Chromatography (Silica Gel or Polyamide) partition->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Preparative HPLC fraction_collection->purification end End: Pure Salipurposide purification->end

Caption: General workflow for the isolation of Salipurposide.

Methodology:

  • Extraction: Dried and powdered bark of a Salix species is macerated with 80% ethanol at room temperature for 24-48 hours. The process is repeated three times.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is expected to be rich in flavonoids, is subjected to column chromatography on silica (B1680970) gel or polyamide. The column is eluted with a gradient of chloroform-methanol or a similar solvent system.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

  • Purification: Fractions containing Salipurposide are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following protocol is a general method for the analytical HPLC of Salipurposide.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution system is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A linear gradient from 10% to 50% B over 30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: A stock solution of pure Salipurposide is prepared in methanol (B129727) and diluted to create a series of calibration standards.

Nrf2-ARE Pathway Activation Assay (for Isosalipurposide)

This protocol describes the investigation of the cytoprotective effects of Isosalipurposide in a cell-based assay.

Nrf2_Assay_Workflow start Start: HepG2 Cell Culture treatment Treat cells with Isosalipurposide (various concentrations) start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation oxidative_stress Induce Oxidative Stress (e.g., with H₂O₂ or t-BHP) incubation->oxidative_stress protein_analysis Analyze Protein Expression (Western Blot for Nrf2, HO-1, GCL) incubation->protein_analysis reporter_assay Measure ARE Reporter Gene Activity (Luciferase Assay) incubation->reporter_assay cell_viability Measure Cell Viability (MTT Assay) oxidative_stress->cell_viability end End: Evaluate Cytoprotective Effect cell_viability->end protein_analysis->end reporter_assay->end

Caption: Workflow for assessing the cytoprotective effect of Isosalipurposide.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of Isosalipurposide for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Following treatment, cells are exposed to an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to induce cellular damage.

  • Cell Viability Assay: Cell viability is assessed using a standard method like the MTT assay to determine the protective effect of Isosalipurposide.

  • Western Blot Analysis: To investigate the mechanism, protein levels of Nrf2, HO-1, and GCL in the cell lysates are determined by Western blotting using specific antibodies.

  • ARE-Luciferase Reporter Assay: To confirm the activation of the Nrf2-ARE pathway, cells can be transfected with a reporter plasmid containing the ARE sequence linked to a luciferase gene. The luciferase activity is then measured after treatment with Isosalipurposide.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of Salipurposide, with a significant portion of the experimental data derived from its well-studied isomer, Isosalipurposide. The documented cytoprotective and antioxidant activities of Isosalipurposide, mediated through the Nrf2-ARE signaling pathway, highlight the therapeutic potential of this class of compounds. The provided experimental protocols offer a foundation for researchers to further investigate Salipurposide and its derivatives for drug discovery and development. Further research is warranted to fully characterize the physicochemical properties and biological activities of Salipurposide itself.

References

Salipurposide: A Comprehensive Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salipurposide, a flavanone (B1672756) glycoside, and its isomeric chalcone (B49325), isosalipurposide (B1672296), are plant secondary metabolites that have garnered significant interest for their diverse biological activities. As components of the intricate biochemical defense systems in plants, these compounds exhibit potent antioxidant and anti-inflammatory properties, making them promising candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of salipurposide and isosalipurposide, detailing their chemical properties, natural sources, biosynthesis, and physiological roles within plants. Furthermore, it presents a comprehensive analysis of their pharmacological effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for the isolation, identification, and biological evaluation of these compounds are provided to facilitate further research. Finally, key signaling pathways modulated by these metabolites are illustrated to elucidate their mechanisms of action at the molecular level.

Introduction

Plants produce a vast arsenal (B13267) of secondary metabolites that are not directly involved in their primary growth and development but are crucial for their interaction with the environment.[1] These compounds often serve as defense mechanisms against herbivores, pathogens, and abiotic stresses such as UV radiation.[2][3] Flavonoids, a large class of polyphenolic secondary metabolites, are ubiquitously found in the plant kingdom and are recognized for their significant antioxidant and medicinal properties.[4]

Salipurposide, a flavanone, and its open-chain isomer, isosalipurposide, a chalcone, are two such flavonoids found in a variety of plant species.[5][6] Their chemical structures confer distinct physicochemical and biological properties, leading to a range of pharmacological activities. This guide focuses on the role of salipurposide as a plant metabolite, while also providing a comparative analysis with isosalipurposide to offer a complete understanding of this isomeric pair.

Chemical and Physical Properties

Salipurposide and isosalipurposide share the same molecular formula (C₂₁H₂₂O₁₀) and molecular weight (434.4 g/mol ), yet they differ in their core chemical structures.[7][8]

  • Salipurposide is chemically known as (2S)-5-(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one. It belongs to the flavanone subclass of flavonoids, characterized by a saturated three-carbon chain in the C ring.[7]

  • Isosalipurposide , also known as phlorizin (B1677692) chalcone, is (E)-1-[2,4-dihydroxy-6-(β-D-glucopyranosyloxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one. It is a chalcone, which is an open-chain flavonoid precursor.[8]

The structural difference between the cyclic flavanone and the open-chain chalcone significantly influences their chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of Salipurposide and Isosalipurposide

PropertySalipurposideIsosalipurposideReference(s)
IUPAC Name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[7][8]
Molecular Formula C₂₁H₂₂O₁₀C₂₁H₂₂O₁₀[7][8]
Molecular Weight 434.4 g/mol 434.4 g/mol [7][8]
CAS Number 529-41-94547-85-7[7][8]
Chemical Class Flavanone GlycosideChalcone Glycoside[7][8]

Natural Sources and Biosynthesis

Natural Occurrence

Salipurposide and isosalipurposide are found in a variety of plant species, often co-occurring. They have been isolated from various parts of plants, including the bark, flowers, and leaves. Notable plant sources include:

  • Salix species (Willow): The bark of several willow species, such as Salix acutifolia and S. rorida, are known sources of both salipurposide and isosalipurposide.[5][6]

  • Acacia cyanophylla: The flowers of this plant are a source of isosalipurposide.[9]

  • Abies nephrolepis (Khingan fir) [7]

  • Oryza sativa (Rice) [7]

Biosynthesis in Plants

The biosynthesis of salipurposide and isosalipurposide follows the general flavonoid biosynthesis pathway, which is a well-characterized branch of the phenylpropanoid pathway.[10][11] The pathway begins with the amino acid phenylalanine.

A series of enzymatic reactions convert phenylalanine into 4-coumaroyl-CoA. This molecule then serves as a precursor for the synthesis of chalcones. Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor to isosalipurposide. Naringenin chalcone can then be glycosylated to form isosalipurposide.

Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone naringenin. Naringenin can then be hydroxylated and glycosylated to yield salipurposide.

Salipurposide_Biosynthesis Phe Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Isosalipurposide Isosalipurposide NaringeninChalcone->Isosalipurposide Glycosyltransferase Naringenin Naringenin NaringeninChalcone->Naringenin CHI Salipurposide Salipurposide Naringenin->Salipurposide Hydroxylation, Glycosylation

Simplified flavonoid biosynthesis pathway leading to salipurposide and isosalipurposide.

Role as a Plant Metabolite

As secondary metabolites, flavonoids like salipurposide play crucial roles in the plant's interaction with its environment. Their functions are diverse and essential for plant survival and defense.

  • Defense against Biotic Stress: Salipurposide and other flavonoids can act as antimicrobial and insecticidal agents, protecting the plant from pathogens and herbivores.[3][12] The accumulation of these compounds in tissues like bark provides a chemical barrier against invading organisms.

  • Protection against Abiotic Stress: Flavonoids are well-known for their ability to absorb UV radiation, thereby protecting the plant's photosynthetic machinery and DNA from damage.[2] They also contribute to the plant's response to other abiotic stresses such as cold and drought.[13]

  • Antioxidant Activity: Plants produce reactive oxygen species (ROS) as byproducts of metabolism and in response to stress. Flavonoids, including salipurposide, can scavenge these harmful ROS, preventing oxidative damage to cellular components.[14][15]

  • Signaling Molecules: Salicylic (B10762653) acid, a related phenolic compound, is a key signaling molecule in plant defense, particularly in systemic acquired resistance (SAR).[16][17] While the direct signaling role of salipurposide is less understood, its biosynthesis is linked to the broader phenylpropanoid pathway, which is central to plant defense signaling.

Pharmacological Activities and Mechanism of Action

Both salipurposide and isosalipurposide have demonstrated a range of pharmacological activities, with isosalipurposide being more extensively studied.

Anti-inflammatory Activity

Isosalipurposide has shown significant anti-inflammatory effects in in-vivo models.

Table 2: Anti-inflammatory Activity of Isosalipurposide

AssayModelTreatmentDose% InhibitionReference(s)
Carrageenan-induced paw edemaRatIsosalipurposide100 mg/kg79.41%[9]
HCl/ethanol-induced gastric lesionsRatIsosalipurposide100 mg/kg88.53%[9]

The anti-inflammatory mechanism of these compounds is likely multifaceted, potentially involving the inhibition of pro-inflammatory enzymes and cytokines.

Antioxidant Activity

The antioxidant properties of isosalipurposide have been evaluated using various in vitro assays.

Table 3: Antioxidant Activity of Isosalipurposide

AssayIC₅₀ (µg/mL)Reference(s)
DPPH radical scavenging81.9[9]
ABTS radical scavengingNot explicitly found, but related extracts showed IC50 values in the range of 15 µg/mL.[9]

The antioxidant activity of flavonoids is attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism underlying the cytoprotective effects of isosalipurposide is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like isosalipurposide, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

Studies have shown that isosalipurposide-mediated activation of Nrf2 involves the upstream kinases Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isosalipurposide Isosalipurposide ERK ERK Isosalipurposide->ERK AMPK AMPK Isosalipurposide->AMPK Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 AMPK->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Keap1 Keap1 (degraded) Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Protective_Proteins Protective Proteins Antioxidant_Genes->Protective_Proteins translation Nrf2_n->ARE binds

Isosalipurposide-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of salipurposide and isosalipurposide.

Extraction and Isolation

The following is a general protocol for the extraction and isolation of salipurposide and isosalipurposide from plant material, such as Salix bark.[5][6]

Extraction_Isolation Start Dried Plant Material (e.g., Salix bark) Extraction Extraction with 80% Ethanol (B145695) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Sephadex LH-20, Silica (B1680970) Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection and TLC Analysis Column_Chromatography->Fractionation Purification Preparative HPLC Fractionation->Purification Isolated_Compounds Pure Salipurposide and Isosalipurposide Purification->Isolated_Compounds

Workflow for the extraction and isolation of salipurposide and isosalipurposide.

Methodology:

  • Extraction: The air-dried and powdered plant material is extracted with 80% ethanol at room temperature with continuous stirring for 24 hours. The extraction is repeated three times.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on a Sephadex LH-20 or silica gel column, eluting with a gradient of solvents (e.g., methanol-water or chloroform-methanol) to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the compounds of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure salipurposide and isosalipurposide.

Analytical Methods

HPLC is a standard method for the identification and quantification of salipurposide and isosalipurposide.[6]

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

  • Detection: Diode Array Detector (DAD) at a wavelength of 280 nm.

  • Quantification: Based on a calibration curve generated with pure standards.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated compounds.[1][18][19] The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[20][21]

  • A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[22][23]

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS radical solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the ABTS radical solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition and the IC₅₀ value are calculated as described for the DPPH assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory activity of compounds.[24][25][26][27][28]

  • Animals: Wistar rats or Swiss albino mice are used.

  • Induction of Edema: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the animals.

  • Treatment: The test compound (e.g., isosalipurposide at 100 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally one hour before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

Salipurposide and its isomer, isosalipurposide, are plant metabolites with significant potential in the fields of pharmacology and drug development. Their roles in plant defense mechanisms, particularly their antioxidant and anti-inflammatory properties, have been well-documented, especially for isosalipurposide. The activation of the Nrf2 signaling pathway by isosalipurposide highlights a key molecular mechanism for its cytoprotective effects.

Future research should focus on several key areas:

  • Quantitative Biological Activity of Salipurposide: While isosalipurposide has been studied more extensively, there is a need for more quantitative data on the anti-inflammatory and antioxidant activities of salipurposide to allow for a comprehensive comparison between the two isomers.

  • In-depth Mechanistic Studies: Further elucidation of the signaling pathways modulated by both compounds is necessary. This includes identifying specific protein targets and understanding the downstream effects on gene expression.

  • Pharmacokinetic and Toxicological Studies: To assess their potential as therapeutic agents, detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of salipurposide and isosalipurposide are required.

  • Synergistic Effects: Investigating the potential synergistic effects of these compounds with other natural products or existing drugs could lead to the development of more effective therapeutic strategies.

References

Salipurposide: An In-Depth Technical Guide on Speculated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the mechanism of action for isosalipurposide (B1672296), a chalcone (B49325) and structural isomer of salipurposide. However, there is a significant lack of specific research on the mechanism of action of salipurposide, a flavanone, itself. This guide will present the well-documented pathways of isosalipurposide as a speculative framework for potential research directions into salipurposide, while clearly noting the current absence of direct evidence for the latter.

Introduction

Salipurposide and isosalipurposide are polyphenolic compounds with the same molecular formula (C21H22O10) but different chemical structures. Salipurposide is classified as a flavanone, while isosalipurposide is a chalcone. This structural difference is significant and likely results in distinct biological activities and mechanisms of action. This guide will focus on the experimentally determined mechanisms of isosalipurposide to provide a potential, yet unconfirmed, starting point for investigating salipurposide.

Core Speculative Mechanism: Insights from Isosalipurposide

The primary speculated mechanism of action for salipurposide, based on its isomer isosalipurposide, revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Antioxidant and Cytoprotective Effects via Nrf2 Activation

Studies on isosalipurposide (ISPP) have demonstrated its capacity to protect cells from oxidative damage through the activation of the Nrf2 signaling pathway[1]. This activation is initiated by the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK)[1].

Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of several protective genes. This includes the increased protein levels of glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1)[1]. The enhancement of these enzymes results in elevated intracellular glutathione (B108866) levels, a key antioxidant, and subsequently rescues cells from reactive oxygen species (ROS)-induced apoptosis and mitochondrial dysfunction[1].

Signaling Pathway Diagram: Isosalipurposide-Induced Nrf2 Activation

Salipurposide_Mechanism cluster_upstream Upstream Kinases cluster_nrf2 Nrf2 Activation cluster_downstream Downstream Effects Isosalipurposide Isosalipurposide ERK ERK Isosalipurposide->ERK phosphorylates AMPK AMPK Isosalipurposide->AMPK phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 leads to dissociation AMPK->Nrf2_Keap1 leads to dissociation Nrf2_nuc Nuclear Nrf2 Nrf2_Keap1->Nrf2_nuc translocation ARE ARE Binding Nrf2_nuc->ARE HO1_GCL HO-1 & GCL Expression ARE->HO1_GCL GSH Increased GSH HO1_GCL->GSH Protection Cytoprotection & Antioxidant Effects GSH->Protection

Caption: Speculative signaling pathway for salipurposide based on isosalipurposide data.

Quantitative Data Summary (Based on Isosalipurposide)

The following tables summarize quantitative findings from studies on isosalipurposide, which may serve as a reference for future studies on salipurposide.

ParameterCell LineConcentration/DosageResultReference
Nrf2 Translocation HepG2Not specifiedAugmented nuclear translocation of Nrf2.[1]
ARE Reporter Activity HepG2Not specifiedIncreased ARE reporter gene activity.[1]
Protein Expression HepG2Not specifiedIncreased protein levels of glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1).[1]
GSH Levels HepG2Not specifiedIncreased intracellular glutathione levels.[1]
Cell Viability HepG2Not specifiedRescued cells from tert-butylhydroperoxide-induced apoptotic cell death.[1]
Mitochondrial Function HepG2Not specifiedAmeliorated mitochondrial dysfunction and apoptosis induced by rotenone.[1]

Experimental Protocols (Based on Isosalipurposide Studies)

Detailed experimental protocols for salipurposide are not available. The following are generalized methodologies based on the cited research for isosalipurposide[1].

Cell Culture and Treatment
  • Cell Line: HepG2 human hepatoma cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of isosalipurposide for a specified duration before induction of oxidative stress with agents like tert-butylhydroperoxide or rotenone.

Western Blot Analysis for Protein Expression
  • Objective: To determine the protein levels of Nrf2, HO-1, GCL, and phosphorylated forms of ERK and AMPK.

  • Protocol:

    • Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To quantify the levels of intracellular ROS.

  • Protocol:

    • Cells are seeded in 96-well plates and treated as described above.

    • After treatment, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA) at 37°C for 30 minutes.

    • The fluorescence intensity is measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Future Research Directions for Salipurposide

Given the lack of direct research, the following areas represent critical next steps for elucidating the mechanism of action of salipurposide:

  • Direct Comparison with Isosalipurposide: Head-to-head studies comparing the effects of salipurposide and isosalipurposide on the Nrf2-ARE pathway are essential to determine if they share similar mechanisms.

  • Investigation of Anti-inflammatory Pathways: Many flavonoids are known to modulate inflammatory pathways. Investigating the effect of salipurposide on key inflammatory mediators such as NF-κB and MAPK signaling is a logical next step.

  • Enzyme Inhibition Assays: Direct enzymatic assays could reveal if salipurposide inhibits key enzymes involved in inflammation and oxidative stress, such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • In Vivo Studies: Animal models of oxidative stress and inflammation would be crucial to validate any in vitro findings and to assess the therapeutic potential of salipurposide.

Conclusion

While the mechanism of action for salipurposide remains largely uninvestigated, the detailed understanding of its structural isomer, isosalipurposide, provides a strong foundation for future research. The speculative mechanism centers on the activation of the Nrf2 antioxidant pathway via ERK and AMPK signaling. However, due to the structural differences between these two compounds, it is imperative that dedicated studies are conducted to elucidate the specific molecular targets and signaling pathways modulated by salipurposide. The experimental protocols and data presented for isosalipurposide in this guide offer a comprehensive roadmap for initiating such investigations.

References

An In-Depth Technical Guide on Preliminary In-Vitro Studies of Salidroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro research on Salidroside (B192308), a potent bioactive compound derived from Rhodiola rosea. The document synthesizes key findings on its anticancer, neuroprotective, anti-inflammatory, and antioxidant properties, with a focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Effects

Salidroside has demonstrated significant anticancer activity across various cancer cell lines. Its primary mechanisms include the induction of apoptosis, inhibition of cell proliferation and invasion, and cell cycle arrest.

Cell LineConcentration(s)Observed EffectsReference
A549 (Lung Cancer) 1, 5, 10, 20 µg/ml- Dose-dependent reduction in cell viability. - Significant increase in apoptosis at 10 and 20 µg/ml. - Inhibition of cell cycle at G0/G1 phase. - Suppression of TGF-β-induced tumor invasion and Snail protein expression.[1][2]
MCF-7 (Breast Cancer) Various- Significant inhibition of cell proliferation, colony formation, migration, and invasion. - Induction of apoptosis and cell cycle arrest at the G0/G1 phase.[3][4]
HT29 (Colorectal Cancer) 100 µM- Significant reduction in cell survival and proliferation. - Increased release of lactate (B86563) dehydrogenase (LDH) and levels of single-stranded DNA (ssDNA).[5]
MG63 & U2OS (Osteosarcoma) 1, 5, 10 mM- Dose-dependent inhibition of cell viability. - Significant increase in apoptosis. - Significant decrease in the number of invasive cells.[6]

Cell Viability and Proliferation Assay (MTT Assay) [2]

  • Seed cells (e.g., A549) in 96-well plates and culture overnight.

  • Treat the cells with various concentrations of Salidroside (e.g., 0, 1, 5, 10, 20 µg/ml) for different time periods (e.g., 12, 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining) [1]

  • Culture cells (e.g., A549) in the presence of various concentrations of Salidroside for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with a binding buffer.

  • Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Invasion Assay (Boyden Chamber Assay) [2]

  • Coat the upper surface of a Transwell filter membrane with a basement membrane matrix (e.g., Matrigel).

  • Seed cancer cells in the upper chamber in a serum-free medium containing Salidroside.

  • Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate for a specified time to allow for cell invasion through the membrane.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.

Salidroside exerts its anticancer effects by modulating several key signaling pathways. In breast cancer cells, it has been shown to inhibit the MAPK pathway.[3][4] In colorectal cancer cells, Salidroside's pro-apoptotic and anti-invasive effects are mediated through the regulation of Protein Kinase R (PKR), NF-κB, and STAT3.[5] In lung cancer cells, the anticancer mechanism is associated with the inhibition of intracellular ROS generation and decreased expression of phospho-p38.[1][2]

Salidroside Salidroside ROS Reactive Oxygen Species Salidroside->ROS inhibits p38_MAPK p38 MAPK Phosphorylation Salidroside->p38_MAPK inhibits Apoptosis Apoptosis Salidroside->Apoptosis induces ROS->p38_MAPK Cell_Proliferation Cell Proliferation & Invasion p38_MAPK->Cell_Proliferation

Anticancer mechanism of Salidroside in A549 lung cancer cells.[1][2]

Neuroprotective Effects

Salidroside has demonstrated neuroprotective properties in various in-vitro models of neuronal injury, including those induced by hypoglycemia, serum limitation, and oxidative stress.

Cell LineInsultConcentration(s)Observed EffectsReference
PC12 Hypoglycemia and serum limitation80, 160, 320 µg/ml- Dose-dependent attenuation of the decrease in cell viability.[7]
Rat Cortical Neurons 50 µM H₂O₂Not specified- Marked attenuation of oxidative insult. - Decreased expression of Bax.[8]
Rat Hippocampal Neurons H₂O₂Concentration-dependent- Attenuation of apoptotic cell death. - Inhibition of caspase-3 activity. - Antagonism of NO production and NOS activity.[9]
BV2 Microglial Cells LPSNot specified- Reduced cell motility. - Suppression of chemokine production.[10]
Mesenchymal Stem Cells (MSCs) Hypoxic-ischemic conditionsNot specified- Promoted proliferation and migration. - Reduced apoptosis.[11][12]

Neuroprotection Assay in PC12 Cells [7]

  • Culture PC12 cells under normal conditions.

  • Induce injury by exposing the cells to a hypoglycemic and serum-limited medium for a specified duration (e.g., 24 hours).

  • In parallel, pretreat a set of cells with different concentrations of Salidroside before inducing the insult.

  • Assess cell viability using a suitable method, such as the MTT assay, to determine the protective effect of Salidroside.

Western Blot Analysis for Apoptotic Proteins [8]

  • Treat cultured neurons with the neurotoxic agent (e.g., H₂O₂) with or without Salidroside pre-treatment.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Probe the membrane with primary antibodies specific for apoptotic proteins (e.g., Bax, Bcl-2).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

The neuroprotective effects of Salidroside are mediated through multiple signaling pathways. In LPS-induced microglial cells, Salidroside suppresses the activation of NF-κB and MAPK (p38, JNK, ERK1/2) pathways, leading to reduced chemokine expression and cell migration.[10]

LPS Lipopolysaccharide (LPS) MAPK MAPK Phosphorylation (p38, JNK, ERK1/2) LPS->MAPK NFkB NF-κB Activation LPS->NFkB Salidroside Salidroside Salidroside->MAPK inhibits Salidroside->NFkB inhibits Chemokines Chemokine Production MAPK->Chemokines NFkB->Chemokines Cell_Migration Microglial Cell Migration Chemokines->Cell_Migration

Inhibition of LPS-induced neuroinflammation by Salidroside.[10]

Anti-inflammatory and Antioxidant Effects

Salidroside exhibits potent anti-inflammatory and antioxidant activities by modulating key inflammatory pathways and enhancing the cellular antioxidant defense systems.

Cell LineStimulusConcentration(s)Observed EffectsReference
HUVECs AGEs10, 50, 100 µM- Decreased levels of TNF-α, IL-1β, and IL-6. - Reduced intracellular ROS and malondialdehyde (MDA). - Increased SOD, CAT, and GSH-Px levels.[13][14]
KGN (Granulosa Cells) DHT30, 100 µM- Reversed the increase in ROS levels. - Ameliorated apoptosis.[15]
Macrophages (RAW 264.7) LPSNot specified- Decreased production of NO, iNOS, TNF-α, IL-1β, and IL-6.[16]
Min6 (Pancreatic β-cells) Diabetic stimuliNot specified- Suppressed ROS production. - Restored mitochondrial membrane potential.[17]

Measurement of Pro-inflammatory Cytokines (ELISA) [16]

  • Culture cells (e.g., macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of Salidroside.

  • Collect the cell culture supernatant.

  • Use a commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).

  • Add the supernatant to antibody-coated microplate wells.

  • Follow the kit instructions for incubation with detection antibodies and substrate.

  • Measure the absorbance to quantify the cytokine concentration.

Measurement of Intracellular ROS (DCFH-DA Assay) [18]

  • Treat cells with Salidroside followed by an oxidative stimulus (e.g., H₂O₂).

  • Load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify the intracellular ROS levels.

Salidroside's anti-inflammatory and antioxidant effects are mediated through the regulation of several signaling pathways. In AGEs-induced HUVECs, Salidroside regulates the AMPK/NF-κB/NLRP3 pathway.[13][14] In DHT-induced granulosa cells, it ameliorates oxidative stress and apoptosis via the AMPK/Nrf2 pathway.[15] In LPS-stimulated macrophages, Salidroside reduces the production of pro-inflammatory mediators by inhibiting the NF-κB pathway.[16]

AGEs Advanced Glycation End Products (AGEs) NFkB NF-κB AGEs->NFkB Oxidative_Stress Oxidative Stress AGEs->Oxidative_Stress Salidroside Salidroside AMPK AMPK Salidroside->AMPK activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Salidroside->Inflammation reduces Salidroside->Oxidative_Stress reduces AMPK->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 NLRP3->Inflammation

Anti-inflammatory and antioxidant mechanism of Salidroside in HUVECs.[13][14]

Drug Interaction Potential

In-vitro studies using human liver microsomes and cryopreserved human hepatocytes have been conducted to evaluate the drug-drug interaction potential of Salidroside. These studies are crucial for the clinical development of Salidroside.

Enzyme/TransporterAssay TypeConcentration(s)ResultsReference
CYP450s (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) Inhibition (Human Liver Microsomes)Up to 50 µMNo significant inhibition.[19][20][21]
CYP450s (1A2, 2B6, 3A4) Induction (Human Hepatocytes)1, 5, 10, 30 µMNo significant induction.[19]
MAO-A and MAO-B Inhibition (Recombinant Human Enzymes)Not specifiedNo significant inhibitory potential.[19][21]
OATP1B1 and OATP1B3 Inhibition (Transfected HEK293 cells)Not specifiedNo significant inhibitory potential.[19][21]

CYP450 Inhibition Assay [19][20]

  • Incubate human liver microsomes with a specific CYP probe substrate and a range of Salidroside concentrations.

  • Initiate the reaction by adding NADPH.

  • After a specific incubation time, terminate the reaction.

  • Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Determine the IC₅₀ value of Salidroside for each CYP isozyme.

CYP450 Induction Assay [19]

  • Culture cryopreserved human hepatocytes.

  • Treat the hepatocytes with various concentrations of Salidroside, a vehicle control, and known positive inducers for a specified period (e.g., 24 hours).

  • Measure the activity of specific CYP enzymes (e.g., using probe substrates) or the expression of CYP mRNA (e.g., using qRT-PCR).

  • Compare the enzyme activity or mRNA expression in Salidroside-treated cells to the vehicle control to determine the induction potential.

This technical guide provides a summary of the current in-vitro evidence for the pharmacological activities of Salidroside. The presented data and protocols can serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of Salidroside.

References

Salipurposide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Salipurposide, a flavanone (B1672756) glycoside, for researchers, scientists, and drug development professionals. This document summarizes its chemical identifiers, and while direct experimental data on Salipurposide is limited, this guide also explores the known biological activities and mechanisms of its structural isomer, Isosalipurposide (B1672296), to provide valuable insights for future research.

Chemical Identifiers and Properties

Salipurposide is a naturally occurring flavanone glycoside. Its chemical identity is established by a unique CAS number and a range of other standard chemical identifiers.

IdentifierValueReference
CAS Number 529-41-9[1]
Molecular Formula C21H22O10[1]
Molecular Weight 434.4 g/mol [1]
IUPAC Name (2S)-5-(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one[1]
InChI InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13-,16+,18+,19-,20+,21+/m0/s1[1]
InChIKey MFQIWHVVFBCURA-ITSUVCJSSA-N[1]
Canonical SMILES C1--INVALID-LINK--CO)O)O)O">C@HC4=CC=C(C=C4)O[1]
Synonyms Helichrysin A, Naringenin-5-O-glucoside[1]

Biological Activity and Potential Therapeutic Relevance

While direct experimental studies on the biological activity of Salipurposide are not extensively available in current literature, significant research has been conducted on its structural isomer, Isosalipurposide. Given the close structural similarity, the biological activities of Isosalipurposide may provide valuable insights into the potential therapeutic effects of Salipurposide.

Isosalipurposide, a chalcone (B49325), has demonstrated notable cytoprotective, antioxidant, analgesic, and anti-inflammatory properties. These effects are primarily attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.

Antioxidant and Cytoprotective Effects of Isosalipurposide

Research has shown that Isosalipurposide exerts a cytoprotective effect against oxidative injury through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

  • Mechanism of Action : Isosalipurposide promotes the nuclear translocation of Nrf2. This transcription factor then binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation.

  • Downstream Effects : This activation results in increased expression of heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), leading to elevated intracellular levels of glutathione (B108866) (GSH), a key antioxidant.

  • Experimental Evidence : Studies have shown that pretreatment of cells with Isosalipurposide protects them from reactive oxygen species (ROS) production, glutathione depletion, and subsequent apoptotic cell death induced by oxidative stressors.

Anti-Inflammatory and Analgesic Potential of Isosalipurposide

Isosalipurposide has also been reported to possess analgesic and anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions. While the precise mechanisms are still under investigation, the anti-inflammatory effects of flavonoids are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.

Signaling Pathways

Based on the research on its isomer, Isosalipurposide, the primary signaling pathway modulated is the Nrf2-ARE pathway.

Nrf2_Pathway Isosalipurposide Isosalipurposide Nrf2_Keap1 Nrf2-Keap1 Complex Isosalipurposide->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 (nuclear translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Increased Expression of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Cellular_Protection Cytoprotection against Oxidative Stress Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 signaling pathway activated by Isosalipurposide.

Experimental Protocols

Detailed experimental protocols for investigating the biological activities of flavonoid glycosides like Salipurposide and Isosalipurposide typically involve a combination of in vitro cellular assays and analytical techniques.

Cell Culture and Treatment
  • Cell Lines : Human liver cancer cells (HepG2) are commonly used to study hepatoprotective and antioxidant effects.

  • Reagents : Isosalipurposide (or Salipurposide), cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, and an inducing agent for oxidative stress (e.g., tert-butyl hydroperoxide).

  • Procedure : Cells are cultured to a desired confluency and then pre-treated with varying concentrations of the test compound for a specific duration before being exposed to the oxidative stressor.

Western Blot Analysis for Protein Expression
  • Objective : To quantify the expression levels of key proteins in a signaling pathway (e.g., Nrf2, HO-1).

  • Methodology :

    • Cell lysis to extract total protein.

    • Protein quantification using a BCA or Bradford assay.

    • Separation of proteins by size using SDS-PAGE.

    • Transfer of proteins to a PVDF membrane.

    • Incubation with primary antibodies specific to the target proteins.

    • Incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detection of protein bands using a chemiluminescent substrate and imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Objective : To measure the mRNA levels of target genes.

  • Methodology :

    • RNA extraction from treated cells.

    • Reverse transcription of RNA to cDNA.

    • Amplification of cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

    • Analysis of amplification data to determine relative gene expression levels, often normalized to a housekeeping gene.

Antioxidant Capacity Assays
  • DPPH Radical Scavenging Assay : Measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Intracellular ROS Measurement : Utilizes fluorescent probes like DCFH-DA that become fluorescent in the presence of ROS. The fluorescence intensity, measured by flow cytometry or a fluorescence plate reader, corresponds to the level of intracellular ROS.

Conclusion and Future Directions

Salipurposide represents a promising natural product for further investigation. While current research has focused more on its isomer, Isosalipurposide, the shared flavanone backbone suggests that Salipurposide may possess similar antioxidant and anti-inflammatory properties. Future research should focus on direct experimental validation of Salipurposide's biological activities, elucidation of its specific mechanisms of action, and assessment of its pharmacokinetic and toxicological profiles. Such studies are essential to unlock the full therapeutic potential of this compound in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Salidroside Extraction and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the extraction and isolation of salidroside (B192308), a potent bioactive compound primarily found in Rhodiola species. The information is intended to guide researchers in selecting and optimizing methods for obtaining high-purity salidroside for laboratory research and drug development purposes.

Introduction

Salidroside (p-hydroxyphenethyl-β-D-glucoside) is a phenylethanoid glycoside that has garnered significant scientific interest due to its wide range of pharmacological activities, including adaptogenic, anti-fatigue, anti-depressant, antioxidant, anti-inflammatory, and neuroprotective effects.[1] Effective extraction and isolation of salidroside from its natural sources, most notably the roots and rhizomes of Rhodiola species, are critical for advancing its therapeutic applications. This document outlines various techniques, from conventional solvent-based methods to modern assisted-extraction technologies, providing a comparative analysis to aid in methodological selection.

Extraction Techniques: A Comparative Overview

Several methods have been developed for the extraction of salidroside, each with distinct advantages and limitations in terms of efficiency, time, cost, and environmental impact.[2] The choice of extraction method can significantly influence the yield and purity of the final product.

Key Extraction Methods:

  • Solvent Extraction: A conventional and widely used method due to its simplicity and low cost.[2]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]

  • Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[2]

  • Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as the solvent, offering high selectivity and leaving no residual organic solvents.

  • Enzymatic Hydrolysis: Uses enzymes like cellulase (B1617823) to break down plant cell walls, facilitating the release of intracellular components.[2]

  • Ultra-High-Pressure Extraction (UHPE): A non-thermal method that uses high pressure to enhance the extraction process.[2]

  • Flash Extraction: A rapid extraction method utilizing a high-voltage electric field.[2]

Quantitative Comparison of Extraction Methods

The following table summarizes key quantitative parameters for various salidroside extraction methods, allowing for a direct comparison of their efficiencies.

Extraction MethodPlant SourceSolventSolid-to-Liquid RatioTemperature (°C)TimeExtraction Yield/RateReference
Water ExtractionRhodiola medicinal materialWater1:8 (g/mL)Boiling3 x 2 h1.0339%[2]
Alcohol ExtractionRhodiola speciesNot specifiedNot specifiedNot specifiedNot specified5.72%[2]
Microwave-Assisted Extraction (MAE)Rhodiola crenulata60% Ethanol (B145695)2 g/100 mL9020 min2.17%[2][3]
Ultrasonic-Assisted Extraction (UAE)Rhodiola species60% Ethanol1:20 (g/mL)4075 minNot specified[2]
UAERhodiola speciesNot specifiedNot specifiedNot specifiedNot specified1.638%[2]
Supercritical CO2 - Microwave-AssistedRhodiola speciesNot specifiedNot specifiedNot specifiedNot specified95.3%[2]
Supercritical CO2 - Ultrasonic-AssistedRhodiola speciesNot specifiedNot specifiedNot specifiedNot specified85.9%[2]
Enzymatic Hydrolysis (Cellulase-assisted UAE)Rhodiola species39% EthanolNot specified4329 min4.49 mg/g[2]
Flash ExtractionRhodiola speciesNot specified1:20 (g/mL)Not specified2 x 40 s3.83 ± 0.12%[2]
Ultra-High-Pressure Extraction (UHPE)Rhodiola species73.3% Ethanol1:29.5 (g/mL)Not specified2 min9.29 mg/g[2]
Maceration (Ethanolic)Rhodiola rosea rhizome70% EthanolNot specifiedNot specifiedNot specified145.94 mg/100 g[4]
Accelerated Solvent Extraction (ASE)Rhodiola rosea rhizomeMethanol (B129727)Not specifiedNot specifiedNot specified402.38 mg/100 g[4]
Natural Deep Eutectic Solvents (NADES)Rhodiola roseaL-lactic acid:fructose:water (5:1:11)1:40 (g/mL)22154 min11.90 ± 0.02 mg/g[5][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Salidroside

This protocol is based on the optimized conditions for extracting salidroside from Rhodiola crenulata.[2][3]

Materials and Equipment:

  • Dried and powdered Rhodiola crenulata rhizomes

  • 60% Ethanol (v/v)

  • Microwave extraction system

  • Filter paper or centrifuge

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 2 g of powdered Rhodiola crenulata rhizomes and place it into a microwave extraction vessel.

  • Add 100 mL of 60% ethanol to the vessel.

  • Secure the vessel in the microwave extraction system.

  • Set the extraction parameters:

    • Temperature: 90°C

    • Time: 20 minutes

    • Microwave power: (Adjust as per instrument specifications to maintain the target temperature)

  • Start the extraction process.

  • After extraction, allow the mixture to cool to room temperature.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Collect the supernatant (the extract).

  • To concentrate the extract, use a rotary evaporator to remove the ethanol under reduced pressure.

  • The resulting concentrated extract can be used for subsequent purification steps.

MAE_Workflow cluster_preparation Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Separation & Concentration start Dried Rhodiola crenulata powder Powdered Rhizomes start->powder mix Mix with 60% Ethanol (2g / 100mL) powder->mix mae Microwave Extraction (90°C, 20 min) mix->mae filter Filtration / Centrifugation mae->filter evap Rotary Evaporation filter->evap end Crude Salidroside Extract evap->end

Fig 1. Workflow for Microwave-Assisted Extraction of Salidroside.
Protocol 2: Two-Step Purification of Salidroside using Macroporous Resin and Silica (B1680970) Gel Chromatography

This protocol describes a method for obtaining high-purity salidroside from a crude extract.[7][8]

Materials and Equipment:

  • Crude salidroside extract

  • DIAION HP-20 macroporous resin

  • Silica gel (200-300 mesh)

  • Chromatography columns

  • Ethanol (various concentrations)

  • Chloroform (B151607)

  • Methanol

  • Fraction collector

  • Freeze dryer

Step 1: Macroporous Resin Chromatography (Initial Purification)

  • Pack a chromatography column with pre-treated DIAION HP-20 resin.

  • Dissolve the crude extract in an appropriate amount of water.

  • Load the dissolved extract onto the column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the column with a gradient of 5-20% ethanol.

  • Collect the fractions and monitor for the presence of salidroside using a suitable analytical method (e.g., HPLC).

  • Combine the fractions containing salidroside.

  • Concentrate the combined fractions to obtain a partially purified extract. A study achieved a salidroside concentration of 31.44% with a recovery rate of 64.97% at this stage.[8]

Step 2: Silica Gel Chromatography (Final Purification)

  • Freeze-dry the partially purified extract to obtain a powder.

  • Dissolve the powder in 75% methanol.[8]

  • Pack a chromatography column with silica gel (20 g for a 40 cm x 1 cm column).[8]

  • Load the dissolved sample onto the silica gel column.

  • Elute the column sequentially with:

    • Chloroform (1 bed volume)[8]

    • A mixture of chloroform and methanol (4:1, v/v) (4 bed volumes)[8]

  • Collect the eluates in fractions (e.g., 5 mL fractions).[8]

  • Analyze the fractions for salidroside.

  • Combine the fractions containing high-purity salidroside.

  • Evaporate the solvent to obtain the purified salidroside. This method has been reported to yield salidroside with a purity of 94.17% and an overall yield of 39.09%.[2][8] Another similar two-step adsorption chromatography process reported achieving a salidroside content of 92.21% with an overall recovery of 48.82%.[7][9]

Purification_Workflow start Crude Salidroside Extract resin_col DIAION HP-20 Macroporous Resin Column start->resin_col elution1 Gradient Elution (5-20% Ethanol) resin_col->elution1 partially_pure Partially Purified Extract elution1->partially_pure silica_col Silica Gel Column partially_pure->silica_col elution2 Elution with Chloroform:Methanol (4:1) silica_col->elution2 end High-Purity Salidroside (>94%) elution2->end

Fig 2. Two-Step Purification Workflow for Salidroside.

Signaling Pathways Modulated by Salidroside

Salidroside exerts its diverse pharmacological effects by modulating several key signaling pathways involved in cellular stress responses, inflammation, and metabolism. Understanding these pathways is crucial for elucidating its mechanism of action and identifying new therapeutic targets.

Key Signaling Pathways:

  • Nrf2 Pathway: Salidroside protects against oxidative stress by activating the Nrf2 signaling pathway.[10]

  • JAK2/STAT3 Pathway: It inhibits inflammation by suppressing the JAK2/STAT3 signaling pathway, leading to a reduction in pro-inflammatory cytokines.[10]

  • MAPK, NF-κB, and STAT3 Pathways: Salidroside can inhibit these pathways, which are associated with oxidative stress and inflammation in conditions like psoriasis, potentially through the activation of SIRT1.[11]

  • AMPK/NF-κB/NLRP3 Pathway: Salidroside has been shown to ameliorate endothelial inflammation and oxidative stress by regulating this pathway.[12]

  • PI3K/Akt and AMPK/mTOR Pathways: These pathways are involved in the metabolic regulatory effects of salidroside.[13][14]

Salidroside_Pathways cluster_salidroside cluster_oxidative_stress Oxidative Stress & Inflammation cluster_pro_inflammatory Pro-inflammatory & Proliferation Pathways cluster_cellular_effects Cellular Effects salidroside Salidroside SIRT1 SIRT1 salidroside->SIRT1 activates Nrf2 Nrf2 salidroside->Nrf2 activates AMPK AMPK salidroside->AMPK activates JAK2_STAT3 JAK2/STAT3 salidroside->JAK2_STAT3 inhibits MAPK MAPK SIRT1->MAPK inhibits NFkB NF-κB SIRT1->NFkB inhibits SIRT1->JAK2_STAT3 inhibits antioxidant Antioxidant Response Nrf2->antioxidant AMPK->NFkB inhibits NLRP3 NLRP3 AMPK->NLRP3 inhibits cell_survival Improved Cell Survival AMPK->cell_survival anti_inflammatory Anti-inflammatory Response MAPK->anti_inflammatory NFkB->anti_inflammatory JAK2_STAT3->anti_inflammatory NLRP3->anti_inflammatory

Fig 3. Key Signaling Pathways Modulated by Salidroside.

Conclusion

The selection of an appropriate extraction and isolation technique for salidroside is paramount for achieving high yield and purity. While traditional solvent extraction methods are simple and cost-effective, modern techniques such as MAE and UHPE offer significant improvements in efficiency and extraction time. For obtaining research-grade or pharmaceutical-grade salidroside, a multi-step purification process involving macroporous resin and silica gel chromatography is highly effective. The continued exploration of these methods and the underlying signaling pathways of salidroside will undoubtedly accelerate its development as a therapeutic agent.

References

Application Notes and Protocols: Purification of Salipurposide from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salipurposide, a flavanone (B1672756) glycoside with the molecular formula C₂₁H₂₂O₁₀, is a natural phenolic compound found in various plant species. As a member of the flavonoid family, it is investigated for its potential biological activities. The isolation and purification of Salipurposide from crude plant extracts are crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

This document provides a detailed protocol for the purification of Salipurposide from a crude plant extract. The methodology encompasses initial extraction, preliminary purification using macroporous resin, and final purification steps involving column chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Summary of a Typical Purification Protocol for Salipurposide

Purification StepStarting MaterialProductPurity (%)Yield (%)
Crude Extraction Dried Plant Material (1 kg)Crude Extract~5%100%
Macroporous Resin Column Chromatography Crude Extract (100 g)Enriched Flavonoid Fraction~30%85%
Silica (B1680970) Gel Column Chromatography Enriched Flavonoid Fraction (85 g)Partially Purified Salipurposide~70%75%
Preparative HPLC Partially Purified Salipurposide (63.75 g)Purified Salipurposide>95%60%

Experimental Protocols

Crude Extraction

This protocol describes the initial extraction of Salipurposide and other flavonoids from the plant material.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol (B145695) in water (v/v)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

  • Filter the mixture through filter paper to separate the extract from the plant debris.

  • Repeat the extraction process on the residue two more times to ensure complete extraction of the target compounds.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Purification with Macroporous Resin

This step aims to enrich the flavonoid content and remove highly polar or non-polar impurities.

Materials:

  • Crude extract

  • Macroporous adsorption resin (e.g., HPD100)

  • Glass column

  • Deionized water

  • Ethanol (various concentrations: 30%, 50%, 70%, 95% v/v)

Procedure:

  • Dissolve the crude extract in a minimal amount of deionized water.

  • Pack a glass column with the pre-treated macroporous resin.

  • Load the dissolved crude extract onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Wash the column with deionized water (5 BV) to remove sugars and other highly polar impurities.

  • Elute the column sequentially with 30%, 50%, and 70% ethanol (5 BV each). Collect the fractions separately.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing Salipurposide.

  • Combine the Salipurposide-rich fractions (typically eluting with 50-70% ethanol) and concentrate them using a rotary evaporator.

Silica Gel Column Chromatography

This step further purifies Salipurposide based on its polarity.

Materials:

Procedure:

  • Dissolve the enriched flavonoid fraction in a small amount of methanol.

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% Chloroform) and pack it into a glass column.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing methanol in chloroform (e.g., from 100:0 to 80:20 v/v).

  • Collect fractions and monitor them by TLC, visualizing the spots under UV light.

  • Combine the fractions containing pure Salipurposide and concentrate them.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity Salipurposide.

Materials:

  • Partially purified Salipurposide fraction

  • HPLC grade acetonitrile (B52724) (ACN) and water

  • Phosphoric acid (H₃PO₄)

  • Preparative HPLC system with a C18 column

Procedure:

  • Dissolve the partially purified Salipurposide in the mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Prepare the mobile phase: Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

  • Use a gradient elution method, for example: 0-15 min, 20-50% B; 15-20 min, 50% B. The optimal gradient may need to be developed based on the specific crude extract.

  • Inject the sample and collect the peak corresponding to Salipurposide.

  • Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize to obtain pure Salipurposide powder.

Mandatory Visualization

experimental_workflow start Crude Plant Material extraction Step 1: Crude Extraction (70% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract resin_purification Step 2: Macroporous Resin Column Chromatography crude_extract->resin_purification enriched_fraction Enriched Flavonoid Fraction resin_purification->enriched_fraction silica_purification Step 3: Silica Gel Column Chromatography enriched_fraction->silica_purification partially_purified Partially Purified Salipurposide silica_purification->partially_purified hplc_purification Step 4: Preparative HPLC (C18 Column) partially_purified->hplc_purification pure_salipurposide Purified Salipurposide (>95%) hplc_purification->pure_salipurposide

Caption: Workflow for the purification of Salipurposide.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus salipurposide Salipurposide receptor Cell Surface Receptor salipurposide->receptor ikb_kinase IKK Complex receptor->ikb_kinase Inhibition ikb_alpha IκBα ikb_kinase->ikb_alpha Phosphorylation nf_kb NF-κB (p50/p65) ikb_alpha->nf_kb Degradation releases nucleus Nucleus nf_kb->nucleus Translocation gene_expression Gene Expression (e.g., inflammatory cytokines) cellular_response Cellular Response gene_expression->cellular_response

Caption: Potential anti-inflammatory signaling pathway of Salipurposide.

Cell-based Assays for Testing Salipurposide Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salipurposide, a chalcone (B49325) glycoside, and its aglycone form, isosalipurposide, are natural compounds that have garnered significant interest for their potential therapeutic properties. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective bioactivities of Salipurposide. The protocols are designed to be comprehensive and adaptable for researchers in various fields of drug discovery and development.

Antioxidant Activity

The antioxidant potential of Salipurposide is primarily attributed to its ability to activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Signaling Pathway: Nrf2 Activation by Isosalipurposide

Isosalipurposide, the aglycone of Salipurposide, has been shown to exert a cytoprotective effect against oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation is mediated by the upstream kinases ERK and AMPK. Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant genes, including glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1). This leads to an increase in intracellular glutathione (B108866) (GSH) levels, a key cellular antioxidant.[1]

Nrf2_Activation_by_Isosalipurposide cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salipurposide Salipurposide ERK ERK Salipurposide->ERK Activates AMPK AMPK Salipurposide->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates AMPK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates GCL GCL GSH GSH GCL->GSH Synthesizes HO1 HO-1 HO1->GSH Supports ROS ROS GSH->ROS Neutralizes ARE ARE Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant Genes (GCL, HO-1) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Genes->GCL Antioxidant_Genes->HO1

Nrf2 signaling pathway activation by Isosalipurposide.

Experimental Protocols

This assay measures the ability of Salipurposide to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

  • Materials: DPPH solution (0.1 mM in methanol), Salipurposide stock solution, Ascorbic acid (positive control), 96-well microplate, spectrophotometer.

  • Protocol:

    • Prepare serial dilutions of Salipurposide and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value (the concentration of Salipurposide required to scavenge 50% of DPPH radicals).

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Materials: ABTS solution (7 mM), potassium persulfate (2.45 mM), Salipurposide stock solution, Trolox (positive control), 96-well microplate, spectrophotometer.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions in equal volumes and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of Salipurposide and Trolox.

    • In a 96-well plate, add 20 µL of each dilution and 180 µL of the diluted ABTS radical solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the ability of Salipurposide to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), Salipurposide stock solution, Ferrous sulfate (B86663) (standard), 96-well microplate, spectrophotometer.

  • Protocol:

    • Prepare the FRAP reagent fresh.

    • Prepare serial dilutions of Salipurposide and a standard curve of ferrous sulfate.

    • In a 96-well plate, add 10 µL of each dilution or standard.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value from the standard curve, expressed as µM Fe(II)/mg of Salipurposide.

AssayEndpointTypical IC50 / Value
DPPHRadical ScavengingIC50 values for chalcones can range from 10 to over 100 µg/mL.
ABTSRadical Cation ScavengingIC50 values for chalcones can range from 5 to 50 µg/mL.
FRAPFerric Ion ReductionValues are typically expressed as µM Fe(II) equivalents.

Anti-inflammatory Activity

The anti-inflammatory effects of Salipurposide can be assessed by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism likely involves the inhibition of the NF-κB signaling pathway.

Signaling Pathway: Inhibition of NF-κB by Chalcones

Chalcones, including Salipurposide, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. Salipurposide is hypothesized to inhibit the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.

NFkB_Inhibition_by_Salipurposide cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Salipurposide Salipurposide IKK IKK Complex Salipurposide->IKK Inhibits TLR4->IKK IkBa_p65_p50 IκBα-p65-p50 Complex IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50_cyto p65/p50 IkBa_p65_p50->p65_p50_cyto Releases p65_p50_nu p65/p50 p65_p50_cyto->p65_p50_nu Translocates NFkB_DNA NF-κB Binding Site p65_p50_nu->NFkB_DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_DNA->Proinflammatory_Genes Induces Transcription MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for 24h for Adhesion seed_cells->incubate_adhesion treat_salipurposide Treat with Salipurposide (various concentrations) incubate_adhesion->treat_salipurposide incubate_treatment Incubate for 48h treat_salipurposide->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end Neuroprotection_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate ROS Increased ROS Glutamate->ROS Salipurposide Salipurposide Nrf2_cyto Nrf2 Salipurposide->Nrf2_cyto Activates CREB_cyto CREB Salipurposide->CREB_cyto Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cell_Death Cell_Death Mitochondrial_Dysfunction->Cell_Death Apoptosis Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates CREB_nu p-CREB CREB_cyto->CREB_nu Phosphorylates & Translocates ARE ARE Nrf2_nu->ARE Binds CRE CRE CREB_nu->CRE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Induces Transcription Survival_Genes Cell Survival Genes CRE->Survival_Genes Induces Transcription Antioxidant_Genes->ROS Reduces Survival_Genes->Cell_Death Inhibits

References

Animal Models for Studying Salidroside Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Salipurposide vs. Salidroside (B192308): Initial literature searches for "Salipurposide" did not yield specific in vivo studies. However, extensive research is available for "Salidroside," a closely related and well-studied phenylpropanoid glycoside. It is plausible that "Salipurposide" is a less common synonym or a related compound. This document will focus on the established effects and protocols for Salidroside, which should provide a strong foundational methodology for researchers interested in similar compounds.

I. Neuroprotective Effects of Salidroside

Salidroside has demonstrated significant neuroprotective properties in various animal models of neurodegenerative diseases and ischemic injury. These effects are often attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities.

A. Animal Model: Parkinson's Disease (MPTP-induced)

A common model to study Parkinson's disease is the induction of dopamine (B1211576) neuron degeneration using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

Experimental Protocol:

  • Animals: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly divided into control, MPTP, and Salidroside + MPTP treatment groups.

  • Drug Administration:

    • The Salidroside group receives daily intraperitoneal (i.p.) injections of Salidroside (e.g., 15 or 45 mg/kg) for a pre-treatment period (e.g., 7 days).

    • Following pre-treatment, the MPTP and Salidroside + MPTP groups receive daily i.p. injections of MPTP (e.g., 30 mg/kg) for 5 consecutive days. The Salidroside group continues to receive Salidroside during this period.

    • The control group receives saline injections.

  • Behavioral Testing:

    • Pole Test: To assess bradykinesia, the time taken for the mouse to turn downwards and climb down a vertical pole is recorded.

    • Locomotor Activity: Spontaneous locomotor activity is measured using an automated activity monitoring system.

  • Biochemical and Histological Analysis:

    • Animals are euthanized, and brain tissues (striatum and substantia nigra) are collected.

    • High-Performance Liquid Chromatography (HPLC): Levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are measured in the striatum.

    • Immunohistochemistry: Tyrosine hydroxylase (TH)-positive neurons in the substantia nigra are stained and counted to assess dopaminergic neuron loss.

    • Western Blot: Protein levels of key signaling molecules (e.g., p-Akt, p-GSK3β, Bcl-2, Bax, cleaved caspases) are determined.

Quantitative Data Summary:

ParameterControlMPTPSalidroside (45 mg/kg) + MPTPReference
Time to turn down (s) ~2~8~3[1]
Time to climb down (s) ~10~25~12[1]
Striatal DA (ng/mg protein) ~15~5~12[1]
TH+ neurons in SNpc ~8000~3500~6500[1]

Signaling Pathway:

Salidroside's neuroprotective effect in the MPTP model is mediated, in part, through the PI3K/Akt/GSK3β signaling pathway.

Salidroside_Neuroprotection_PD Salidroside Salidroside PI3K PI3K Salidroside->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt GSK3b GSK3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Bcl2 Bcl-2 pGSK3b->Bcl2 Upregulates Bax Bax pGSK3b->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Caspases->Apoptosis Neuron Dopaminergic Neuron Survival Apoptosis->Neuron MPTP MPTP MPTP->Apoptosis Induces

Caption: Salidroside neuroprotection via PI3K/Akt/GSK3β pathway in Parkinson's model.

B. Animal Model: Alzheimer's Disease (APP/PS1 transgenic mice)

APP/PS1 transgenic mice are a widely used model for studying Alzheimer's disease as they develop amyloid-β (Aβ) plaques and cognitive deficits.

Experimental Protocol:

  • Animals: APP/PS1 transgenic mice and wild-type littermates.

  • Drug Administration: Daily oral gavage of Salidroside (e.g., 50 mg/kg) for a specified duration (e.g., 3 months).

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory. Parameters measured include escape latency and time spent in the target quadrant.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

  • Biochemical and Histological Analysis:

    • Brain tissues are collected after euthanasia.

    • ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 are quantified.

    • Immunohistochemistry/Immunofluorescence: Aβ plaque deposition is visualized and quantified.

    • Western Blot: Levels of synapse-related proteins (e.g., PSD95, synaptophysin) and signaling molecules (e.g., p-Akt, p-mTOR) are measured.

Quantitative Data Summary:

ParameterWild-TypeAPP/PS1APP/PS1 + SalidrosideReference
Escape latency (s) - Day 5 ~15~40~25[2]
Soluble Aβ42 (pg/mg protein) N/A~150~100[2]
Insoluble Aβ42 (pg/mg protein) N/A~2000~1200[2]
PSD95 protein level (relative) 1.0~0.6~0.9[2]

Signaling Pathway:

In the Alzheimer's model, Salidroside's protective effects are associated with the PI3K/Akt/mTOR pathway.

Salidroside_Neuroprotection_AD Salidroside Salidroside PI3K PI3K Salidroside->PI3K Activates Abeta Aβ Aggregation Salidroside->Abeta Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Phosphorylates pmTOR p-mTOR mTOR->pmTOR Synaptic_Proteins Synaptic Proteins (PSD95, Synaptophysin) pmTOR->Synaptic_Proteins Upregulates Synaptic_Plasticity Synaptic Plasticity & Survival Synaptic_Proteins->Synaptic_Plasticity

Caption: Salidroside promotes synaptic plasticity via PI3K/Akt/mTOR signaling in Alzheimer's model.

II. Anti-diabetic Effects of Salidroside

Salidroside has shown promise in ameliorating insulin (B600854) resistance and hyperglycemia in animal models of type 2 diabetes.

A. Animal Model: Type 2 Diabetes (db/db mice)

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.

Experimental Protocol:

  • Animals: Male db/db mice and their wild-type littermates (db/+).

  • Drug Administration: Oral gavage of Salidroside (e.g., 25, 50, 100 mg/kg/day) for an extended period (e.g., 8 weeks). A positive control group treated with metformin (B114582) (e.g., 200 mg/kg/day) is often included.

  • Metabolic Assessments:

    • Fasting Blood Glucose and Insulin: Measured periodically from tail vein blood.

    • Oral Glucose Tolerance Test (OGTT): Glucose is administered orally after an overnight fast, and blood glucose is measured at various time points (0, 30, 60, 90, 120 min).

    • Insulin Tolerance Test (ITT): Insulin is injected intraperitoneally, and blood glucose is monitored to assess insulin sensitivity.

  • Biochemical and Histological Analysis:

    • Serum lipids (triglycerides, total cholesterol) are measured.

    • Liver, skeletal muscle, and adipose tissues are collected.

    • Histology: Liver sections are stained with H&E and Oil Red O to assess steatosis. Pancreatic islets are examined by staining for insulin.

    • Western Blot: Protein levels of key molecules in insulin signaling and glucose metabolism (e.g., p-AMPK, p-Akt, p-GSK3β) are determined in liver and muscle tissues.

Quantitative Data Summary:

Parameterdb/db Controldb/db + Salidroside (100 mg/kg)db/db + Metformin (200 mg/kg)Reference
Fasting Blood Glucose (mmol/L) ~25~15~14[3]
Serum Insulin (ng/mL) ~10~5~4.5[3]
OGTT AUC (mmol/L*min) ~4000~2500~2300[3]
Liver Triglycerides (mg/g) ~80~40~35[3]

Experimental Workflow:

Salidroside_Diabetes_Workflow start Start: db/db mice acclimatize Acclimatization (1 week) start->acclimatize grouping Random Grouping (Control, Salidroside, Metformin) acclimatize->grouping treatment Daily Oral Gavage (8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring tests Metabolic Tests (OGTT, ITT) monitoring->tests euthanasia Euthanasia & Tissue Collection tests->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for studying Salidroside in a db/db mouse model of type 2 diabetes.

III. Anti-inflammatory Effects of Salidroside

Salidroside exhibits potent anti-inflammatory effects in various models of inflammation, often by modulating the NF-κB and MAPK signaling pathways.

A. Animal Model: Lipopolysaccharide (LPS)-induced Mastitis

Intramammary infusion of LPS in mice is a well-established model for studying mastitis, a localized inflammatory response.

Experimental Protocol:

  • Animals: Lactating female mice (e.g., Kunming mice).

  • Grouping and Treatment:

    • Mice are pre-treated with Salidroside (e.g., 20, 40 mg/kg, i.p.) or vehicle 1 hour before LPS challenge.

  • Induction of Mastitis:

    • Mice are anesthetized, and LPS is infused into the mammary glands via the teat canal.

  • Sample Collection:

    • At a specific time point post-LPS challenge (e.g., 12 or 24 hours), mice are euthanized.

    • Mammary tissue and blood samples are collected.

  • Analysis:

    • Myeloperoxidase (MPO) Assay: MPO activity in mammary tissue is measured as an indicator of neutrophil infiltration.

    • Histology: Mammary tissue sections are stained with H&E to assess inflammatory cell infiltration and tissue damage.

    • ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and mammary tissue homogenates are quantified.

    • Western Blot: Activation of NF-κB (p-p65, p-IκBα) and MAPK (p-p38, p-ERK, p-JNK) pathways is assessed in mammary tissue.

Quantitative Data Summary:

ParameterControlLPSLPS + Salidroside (40 mg/kg)Reference
MPO Activity (U/g tissue) ~0.5~4.5~1.5[4]
TNF-α (pg/mg protein) ~50~400~150[4]
IL-6 (pg/mg protein) ~20~250~100[4]
p-p65 (relative expression) 1.0~3.5~1.8[4]

Signaling Pathway:

Salidroside inhibits LPS-induced inflammation by suppressing the NF-κB and MAPK signaling pathways.

Salidroside_Anti_inflammatory cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (p65) MAPK->NFkB_nuc Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Dissociates IkBa->IkBa_NFkB NFkB NF-κB (p65) NFkB->IkBa_NFkB IkBa_NFkB->NFkB_nuc Translocates Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Transcription->Cytokines Salidroside Salidroside Salidroside->MAPK Inhibits Salidroside->IKK Inhibits

Caption: Salidroside's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

IV. Antioxidant Effects of Salidroside

Salidroside is a potent antioxidant, and this activity is central to many of its therapeutic effects. It can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense system, often via the Nrf2 pathway.

A. Animal Model: Exhaustive Exercise-induced Oxidative Stress

Intense physical exercise can lead to an overproduction of ROS, causing oxidative stress in various tissues, including the liver.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Treatment: Rats receive Salidroside (e.g., 25, 50, 100 mg/kg) or vehicle via oral gavage daily for a period of 4 weeks.

  • Exhaustive Exercise:

    • On the final day of treatment, rats are subjected to a swimming test until exhaustion. The time to exhaustion is recorded.

  • Tissue Analysis:

    • Immediately after exercise, rats are euthanized, and liver tissue is collected.

    • Biochemical Assays:

      • Malondialdehyde (MDA) levels are measured as a marker of lipid peroxidation.

      • Activities of antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT, Glutathione Peroxidase - GSH-Px) are determined.

      • Liver glycogen (B147801) content is measured.

Quantitative Data Summary:

ParameterControl (Exhausted)Salidroside (100 mg/kg) + ExhaustionReference
Exhaustive Swimming Time (min) ~80~120[1]
Liver MDA (nmol/mg protein) ~2.5~1.5[1]
Liver SOD (U/mg protein) ~100~150[1]
Liver GSH-Px (U/mg protein) ~50~80[1]

Signaling Pathway:

Salidroside can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Salidroside_Antioxidant cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative Stress (e.g., from exercise) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Dissociates ROS ROS Oxidative_Stress->ROS causes Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) Gene_Expression->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Salidroside Salidroside Salidroside->Keap1_Nrf2 Promotes Dissociation

Caption: Salidroside's antioxidant effect through activation of the Nrf2 pathway.

References

Application Note: Structural Elucidation of Salipurposide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salipurposide, a flavanone (B1672756) glycoside, is a natural product of significant interest due to its potential biological activities. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for quality control in drug development. This application note provides a detailed protocol for the structural characterization of Salipurposide using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Salipurposide has the molecular formula C21H22O10 and a molecular weight of approximately 434.4 g/mol .[1] Its structure consists of a naringenin (B18129) aglycone linked to a glucose moiety. The precise connectivity and stereochemistry can be unequivocally determined through the application of modern spectroscopic techniques.

Data Presentation

The structural elucidation of Salipurposide is based on the comprehensive analysis of its NMR and mass spectrometry data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HR-ESI-MS/MS experiments.

Table 1: ¹H NMR Spectroscopic Data for Salipurposide (500 MHz, DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
25.50dd12.5, 3.0
3ax2.75dd17.0, 3.0
3eq3.30dd17.0, 12.5
66.25d2.0
86.15d2.0
2', 6'7.40d8.5
3', 5'6.85d8.5
Glucose Moiety
1''5.05d7.5
2''3.20m
3''3.25m
4''3.15m
5''3.40m
6''a3.70dd12.0, 5.0
6''b3.50dd12.0, 2.0

Table 2: ¹³C NMR Spectroscopic Data for Salipurposide (125 MHz, DMSO-d₆)

PositionδC (ppm)
Aglycone
279.5
342.5
4196.0
5163.0
696.0
7165.0
895.0
9162.5
10102.0
1'129.0
2', 6'128.5
3', 5'115.5
4'158.0
Glucose Moiety
1''100.0
2''73.5
3''77.0
4''70.0
5''76.5
6''61.0

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS/MS) Data for Salipurposide

IonFormulaCalculated m/zMeasured m/z
[M+H]⁺C₂₁H₂₃O₁₀⁺435.1286435.1288
[M+Na]⁺C₂₁H₂₂O₁₀Na⁺457.1105457.1107
[M-H]⁻C₂₁H₂₁O₁₀⁻433.1140433.1142
MS/MS Fragmentation of [M-H]⁻
[M-H-162]⁻ (Aglycone)C₁₅H₁₁O₅⁻271.0612271.0615

Experimental Protocols

Sample Preparation

A sample of Salipurposide (approximately 5 mg) is accurately weighed and dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for NMR analysis. For mass spectrometry, a stock solution is prepared by dissolving 1 mg of Salipurposide in 1 mL of methanol, which is then further diluted with the mobile phase for analysis.

NMR Spectroscopy

NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR: A standard proton experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR: A proton-decoupled carbon experiment is run to identify the chemical shifts of all carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the aglycone and the sugar moiety.

High-Resolution Mass Spectrometry

HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mode: Both positive and negative ion modes are used to obtain the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

  • MS Scan: A full scan is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ions.

  • MS/MS Analysis: The deprotonated molecular ion ([M-H]⁻) is selected for collision-induced dissociation (CID) to obtain fragmentation information, which helps in confirming the structure, particularly the nature of the aglycone and the sugar moiety.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_experiments NMR Experiments cluster_ms_experiments MS Experiments cluster_data_analysis Data Analysis & Structure Elucidation Salipurposide Salipurposide Sample Dissolve_NMR Dissolve in DMSO-d6 Salipurposide->Dissolve_NMR Dissolve_MS Dissolve in Methanol Salipurposide->Dissolve_MS NMR NMR Spectroscopy Dissolve_NMR->NMR MS Mass Spectrometry Dissolve_MS->MS H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC HR_ESI_MS HR-ESI-MS (Full Scan) MS->HR_ESI_MS MS_MS MS/MS (Fragmentation) MS->MS_MS Structure Final Structure of Salipurposide H1_NMR->Structure C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure HR_ESI_MS->Structure MS_MS->Structure

Caption: Experimental workflow for Salipurposide structure elucidation.

fragmentation_pathway Parent_Ion [M-H]⁻ m/z 433.1142 Fragment_Ion [Aglycone-H]⁻ m/z 271.0615 Parent_Ion->Fragment_Ion CID Neutral_Loss Loss of Glucose (-162 Da) Parent_Ion->Neutral_Loss Neutral_Loss->Fragment_Ion

Caption: Mass spectrometry fragmentation of Salipurposide.

References

Application of Salidroside in Functional Food Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside (B192308), a phenylpropanoid glycoside, is the primary active constituent of Rhodiola rosea, a plant renowned for its adaptogenic properties.[1][2] It has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[3][4][5] These properties make Salidroside a promising bioactive ingredient for the development of functional foods aimed at promoting health and mitigating the risk of chronic diseases. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of Salidroside in functional food formulations.

Biological Activities and Potential Functional Food Applications

Salidroside's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.[6][7] Its multifaceted mechanism of action makes it a versatile ingredient for a range of functional food applications.

Potential Applications:

  • Anti-aging and Cellular Health: By combating oxidative stress and reducing inflammation, Salidroside can be incorporated into products aimed at promoting healthy aging and protecting against age-related cellular damage.[3][4]

  • Cognitive and Neurological Support: Its neuroprotective properties suggest its use in functional foods and beverages designed to support cognitive function, memory, and protect against neurodegenerative conditions.[8][9]

  • Cardiovascular Wellness: Salidroside has shown potential in protecting cardiovascular health by improving endothelial function and reducing inflammation, making it a suitable ingredient for heart-healthy food products.[4][10]

  • Sports Nutrition and Performance: Recent clinical studies suggest that Salidroside may enhance exercise performance by improving oxygen uptake and reducing muscle damage, indicating its potential in sports nutrition products.[11][12]

  • Metabolic Health: Evidence suggests Salidroside can improve glucose tolerance and insulin (B600854) sensitivity, highlighting its potential for inclusion in foods designed to support metabolic health.[10][13]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on Salidroside, providing a reference for dose-response relationships and effective concentrations.

Table 1: In Vitro Bioactivity of Salidroside

BioassayCell LineTreatment/InducerEffective Concentration of SalidrosideObserved EffectReference(s)
Antioxidant Activity H9C2H₂O₂ (400 µM)100 µMIncreased cell viability to 85%; increased SOD and CAT activities; decreased MDA levels.[14]
PC12Hypoglycemia and serum limitation80, 160, 320 µg/mlAttenuated cell viability loss in a dose-dependent manner; restored mitochondrial membrane potential.[4]
HUVECsAGEs (Advanced Glycation End Products)10, 50, 100 µMPromoted SOD, CAT, and GSH-Px levels; inhibited intracellular ROS and MDA generation.[15]
Anti-inflammatory RAW 264.7LPS (1 µg/mL)30, 60, 120 µMInhibited HMGB1 production and iNOS protein expression; suppressed NF-κB p65 phosphorylation.[16]
RAW 264.7LPS (1 µg/mL)100 µMReduced mRNA expression of IL-1β and TNF-α.[1]
HUVECsAGEs10, 50, 100 µMDecreased levels of TNF-α, IL-1β, and IL-6.[15]
Neuroprotection PC12Amyloid-beta (Aβ)Not specifiedReduced Aβ-induced cytotoxicity and intracellular ROS accumulation in a dose-dependent manner.[11]
PC12H₂O₂ (0.5 mM)100 µMDecreased apoptotic rate from 32.23% to 18.61%.[17]

Table 2: In Vivo Bioactivity of Salidroside

Animal ModelSpeciesDosage of SalidrosideDuration of TreatmentObserved EffectReference(s)
Cerebral Ischemia/Reperfusion Rat30 mg/kgNot specifiedReduced infarct size and improved neurological function.[18]
Middle Cerebral Artery Occlusion (MCAO) Mouse10 mg/kg/day7 daysReduced infarct volume.[10]
Alcohol-Induced Liver Injury MouseNot specifiedNot specifiedAmeliorated inflammation.[9]
Type 2 Diabetes (db/db mice) MouseNot specifiedNot specifiedAmeliorated hyperglycemia and relieved oxidative stress.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of Salidroside.

Quantification of Salidroside by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of Salidroside in raw materials or finished products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., µBondapak ODS, 10 µm, 3.9 mm x 300 mm)

  • Salidroside standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of Salidroside standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For plant material: Extract a known weight of the powdered material with methanol (e.g., for 30 minutes).

    • For liquid extracts or functional foods: Dilute a known volume or weight with the mobile phase.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Methanol:Water (20:80, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 223 nm or 276 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and samples into the HPLC system. Identify the Salidroside peak based on the retention time of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Salidroside in the samples from the calibration curve.

Reference(s): [3][18]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of Salidroside.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Salidroside

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • DPPH Solution Preparation: Prepare a 0.2 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare a stock solution of Salidroside in methanol/ethanol and create a series of dilutions to test different concentrations.

  • Assay Protocol (Microplate):

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the Salidroside dilutions to the respective wells.

    • For the control, add 100 µL of the solvent (methanol/ethanol) instead of the sample.

    • For the blank, add 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • The IC50 value (the concentration of Salidroside required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration.

Reference(s): [20][21]

Anti-inflammatory Activity Assessment in Macrophages

Objective: To determine the effect of Salidroside on the inflammatory response in macrophages.

Cell Line: RAW 264.7 murine macrophages

3.1. Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of Salidroside.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Salidroside

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or SDS-HCl solution

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Salidroside for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO or SDS-HCl to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Reference(s): [6][22][23]

3.2. Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of Salidroside on LPS-induced NO production.

Materials:

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of Salidroside for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Reference(s): [13][24][25]

3.3. Cytokine Measurement (ELISA)

Objective: To quantify the effect of Salidroside on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Materials:

  • ELISA kits for TNF-α and IL-6

  • Cell culture supernatants from the NO production assay

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, the wells of the ELISA plate are coated with a capture antibody for the cytokine of interest.

  • The cell culture supernatants are added to the wells.

  • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate is added, which is converted by the enzyme to produce a colored product.

  • The absorbance is measured at the appropriate wavelength (e.g., 450 nm).

  • The concentration of the cytokine is determined from a standard curve.

Reference(s): [26][27][28][29][30]

Neuroprotective Activity Assessment in PC12 Cells

Objective: To evaluate the protective effect of Salidroside against neuronal cell damage.

Cell Line: PC12 rat pheochromocytoma cells

Inducer of Cytotoxicity: Hydrogen peroxide (H₂O₂) or Amyloid-beta (Aβ)

Procedure:

  • Cell Culture and Treatment:

    • Culture PC12 cells in a suitable medium.

    • Seed the cells in 96-well plates for viability assays or larger plates for protein analysis.

    • Pre-treat the cells with various concentrations of Salidroside for a specified time (e.g., 24 hours).

    • Induce cytotoxicity by adding H₂O₂ or Aβ to the cell culture medium and incubate for the desired duration (e.g., 12-24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform the MTT assay as described in section 3.1.

    • Apoptosis Assay: Use methods like Hoechst 33342 staining to observe nuclear morphology or flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

    • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-Dichlorofluorescin diacetate (DCFH-DA) and measure fluorescence using a plate reader or flow cytometer.

    • Western Blot Analysis: Analyze the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

Reference(s): [4][11][17][31]

Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms of Salidroside by analyzing the expression of key proteins in signaling pathways like Nrf2/Keap1 and NF-κB.

Materials:

  • Cells or tissues treated with Salidroside

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-NF-κB p65)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse the cells or tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Reference(s): [12][32][33][34]

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by Salidroside

Salidroside_Signaling_Pathways cluster_Nrf2 Antioxidant Response cluster_NFkB Inflammatory Response Salidroside Salidroside Nrf2 Nrf2 Salidroside->Nrf2 promotes nuclear translocation IKK IKK Salidroside->IKK inhibits AMPK AMPK Salidroside->AMPK activates ROS ROS Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Keap1 Keap1 ROS->Keap1 inactivates Inflammatory_Stimuli->IKK activates Keap1->Nrf2 inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes activates transcription AMPK->Nrf2 activates Anti_inflammatory_Workflow cluster_assays Bioassays start Start step1 Seed RAW 264.7 cells in 96-well plate start->step1 end End step2 Pre-treat with Salidroside (1 hour) step1->step2 step3 Stimulate with LPS (24 hours) step2->step3 step4 Collect cell culture supernatant step3->step4 assay1 Griess Assay for Nitric Oxide (NO) step4->assay1 assay2 ELISA for Cytokines (TNF-α, IL-6) step4->assay2 step5 Analyze Data and Determine IC50 assay1->step5 assay2->step5 step5->end Neuroprotection_Mechanism Salidroside Salidroside Decrease_ROS Decreased ROS Production Salidroside->Decrease_ROS Restore_MMP Restored Mitochondrial Membrane Potential Salidroside->Restore_MMP Modulate_Apoptosis_Proteins Modulated Apoptosis Proteins (↑Bcl-2, ↓Bax, ↓Caspase-3) Salidroside->Modulate_Apoptosis_Proteins Stressors Neuronal Stressors (e.g., Oxidative Stress, Aβ) Neuroprotection Neuroprotection & Increased Cell Survival Stressors->Neuroprotection Decrease_ROS->Neuroprotection Restore_MMP->Neuroprotection Modulate_Apoptosis_Proteins->Neuroprotection

References

Troubleshooting & Optimization

Technical Support Center: Salipurposide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Salipurposide extraction.

Frequently Asked Questions (FAQs)

Q1: My Salipurposide yield is consistently low. What are the most critical factors I should investigate?

A1: Several factors can significantly impact the extraction yield of Salipurposide. The most critical to investigate are:

  • Solvent Choice and Concentration: The polarity of the solvent system is paramount. Salipurposide, a glycoside, is polar. Aqueous ethanol (B145695) or methanol (B129727) are commonly used. An optimal concentration, often around 70%, is typically more effective than absolute alcohol or water alone.[1][2]

  • Extraction Temperature: Higher temperatures can increase the solubility and diffusion rate of Salipurposide, but excessive heat can lead to its degradation.[3] It is crucial to find an optimal temperature that maximizes extraction without causing degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can increase the co-extraction of impurities and potentially lead to the degradation of Salipurposide.[3]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance the concentration gradient, driving more of the compound into the solution. However, excessively large solvent volumes can make the subsequent concentration steps more time-consuming and energy-intensive.

  • pH of the Extraction Medium: The pH can influence the stability and solubility of phenolic compounds like Salipurposide.[4] Maintaining a slightly acidic to neutral pH is often beneficial.

Q2: My crude extract is a dark, sticky resin, making purification difficult. What are the likely contaminants and how can I remove them?

A2: This is a common issue when working with plant extracts. The dark color and sticky consistency are likely due to the co-extraction of various compounds.[5]

  • Likely Contaminants:

    • Phenolic Compounds and Tannins: These are abundant in many plants and are readily extracted with polar solvents.[5]

    • Chlorophylls and Pigments: These are common if you are using the aerial parts of the plant.[5]

    • Lipids and Waxes: These can be partially extracted, especially with alcoholic solvents, contributing to the resinous texture.[5]

    • Polysaccharides: High molecular weight sugars can be co-extracted, particularly with aqueous or high-percentage alcohol solvent systems.[5]

  • Troubleshooting Strategies:

    • Pre-Extraction Defatting: Before the main extraction, wash the dried, powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids and waxes.[5]

    • Clarification of the Extract: After the primary extraction, certain impurities can be precipitated out.

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge for a preliminary fractionation of the crude extract to separate Salipurposide from interfering compounds.

Q3: I am observing degradation of my Salipurposide sample during processing. What are the potential causes and how can I mitigate this?

A3: Salipurposide, like many phenolic glycosides, can be susceptible to degradation under certain conditions.

  • Potential Causes of Degradation:

    • High Temperatures: As mentioned, excessive heat during extraction or solvent evaporation can break down the molecule.[3]

    • Extreme pH: Both highly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond.[6]

    • Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.[3]

    • Enzymatic Degradation: If the plant material is not properly dried or inactivated, endogenous enzymes could degrade the Salipurposide.

  • Mitigation Strategies:

    • Temperature Control: Perform extractions at a controlled, optimized temperature and use a rotary evaporator under reduced pressure for solvent removal at temperatures below 50°C.

    • pH Management: Maintain a stable and appropriate pH throughout the extraction and purification process.[7]

    • Use of Antioxidants: Consider adding antioxidants like ascorbic acid during extraction to prevent oxidative degradation.

    • Inert Atmosphere: For sensitive samples, processing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent system. 2. Suboptimal extraction temperature or time. 3. Inefficient solid-to-liquid ratio. 4. Incomplete cell wall disruption.1. Optimize the solvent system. A 70% ethanol or methanol solution is a good starting point.[1] 2. Systematically vary the temperature (e.g., 40-60°C) and time (e.g., 1-3 hours) to find the optimal conditions. 3. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 w/v). 4. Ensure the plant material is finely powdered to increase the surface area for extraction. Consider using enzyme-assisted extraction (e.g., cellulase) to break down cell walls.[8]
Co-extraction of Impurities 1. Use of a highly polar solvent. 2. Extraction of pigments and lipids.1. Consider a sequential extraction approach, starting with a less polar solvent to remove non-polar impurities. 2. Perform a pre-extraction wash with hexane to remove lipids and chlorophylls.[5]
Difficulty in Isolating Salipurposide 1. Presence of structurally similar compounds. 2. Ineffective chromatographic separation.1. Employ multi-step purification techniques. Start with liquid-liquid partitioning followed by column chromatography. 2. Optimize the mobile phase for column chromatography. A gradient elution is often more effective than isocratic. For TLC and column chromatography, solvent systems like chloroform:methanol or ethyl acetate (B1210297):methanol in various ratios can be effective.
Inconsistent Results 1. Variability in plant material. 2. Inconsistent extraction parameters.1. Ensure the plant material is from the same source and harvested at the same time. 2. Strictly control all extraction parameters (temperature, time, solvent concentration, etc.) for each experiment.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Salipurposide

This protocol is a general guideline and may require further optimization based on the specific plant material.

1. Material Preparation:

  • Dry the plant material (e.g., from Salix species) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a flask.
  • Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).
  • Extract using one of the following methods:
  • Maceration: Stir the mixture at room temperature for 24 hours.
  • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 45°C).
  • Microwave-Assisted Extraction (MAE): Use a microwave extractor with optimized power and time settings.
  • Filter the extract through filter paper.
  • Repeat the extraction process on the plant residue two more times with fresh solvent.
  • Combine all the filtrates.

3. Concentration and Purification:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
  • Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. Salipurposide is expected to be enriched in the ethyl acetate fraction.
  • Further purify the enriched fraction using column chromatography on silica (B1680970) gel or a suitable macroporous resin.

Protocol 2: Enzyme-Assisted Extraction of Salipurposide

This protocol can enhance extraction by breaking down the plant cell wall.

1. Material Preparation:

  • Prepare the plant material as described in Protocol 1.

2. Enzymatic Hydrolysis:

  • Suspend 10 g of the powdered plant material in a suitable buffer (e.g., acetate buffer, pH 5.0).
  • Add an appropriate amount of cellulase (B1617823) (e.g., 0.36% w/w).[8]
  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 45°C) for a specified time (e.g., 1-2 hours) with constant stirring.[8]

3. Extraction:

  • After incubation, add ethanol to the mixture to achieve a final concentration of 70%.
  • Proceed with the extraction as described in Protocol 1 (maceration, UAE, or MAE).

4. Concentration and Purification:

  • Follow the concentration and purification steps outlined in Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Methods for Salipurposide Yield

Extraction MethodSolventTemperature (°C)Time (min)Salipurposide Yield (%)
Maceration70% Ethanol251440Enter experimental data
Ultrasonic-Assisted70% Ethanol4560Enter experimental data
Microwave-Assisted70% Ethanol6010Enter experimental data
Enzyme-Assisted + UAE70% Ethanol4560Enter experimental data

Table 2: Influence of Solvent Concentration on Salipurposide Yield

Ethanol Concentration (%)Temperature (°C)Time (min)Salipurposide Yield (%)
305060Enter experimental data
505060Enter experimental data
705060Enter experimental data
905060Enter experimental data

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography final_product final_product chromatography->final_product Pure Salipurposide

Caption: Experimental workflow for Salipurposide extraction.

signaling_pathway cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Salipurposide Salipurposide Salipurposide->NFkB Inhibition Nrf2 Nrf2 Salipurposide->Nrf2 Activation ROS Reactive Oxygen Species (ROS) ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes

Caption: Potential signaling pathways modulated by Salipurposide.

References

Overcoming Salipurposide solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salipurposide. The information is designed to address common challenges, particularly those related to solubility, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Salipurposide?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of Salipurposide. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including flavonoids like Salipurposide. For aqueous-based assays, it is crucial to first dissolve the compound in 100% DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium.

Q2: I am observing precipitation when I add my Salipurposide stock solution to my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of Salipurposide in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to avoid solvent-induced toxicity to cells. However, a slightly higher (but still non-toxic) DMSO concentration may be necessary to maintain solubility.

  • Use a co-solvent: In some cases, the addition of a pharmaceutically acceptable co-solvent to the aqueous medium can improve solubility.

  • Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in a stepwise manner. This can sometimes prevent the compound from crashing out of solution.

  • Sonication: Briefly sonicating the final solution can help to redissolve small precipitates.

  • Warm the solution: Gently warming the aqueous medium before adding the Salipurposide stock can sometimes improve solubility. Ensure the temperature is compatible with your assay components.

Q3: Can I dissolve Salipurposide directly in water or phosphate-buffered saline (PBS)?

A3: Direct dissolution of Salipurposide in aqueous solutions like water or PBS is generally not recommended due to its hydrophobic nature. It is likely to have very low solubility, leading to inaccurate concentrations and unreliable experimental results. The recommended procedure is to first prepare a concentrated stock solution in DMSO.

Q4: How should I store my Salipurposide stock solution?

A4: Salipurposide stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Assay Results
Possible Cause Troubleshooting Step
Precipitation of Salipurposide Visually inspect your assay plates for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q2 .
Degradation of Salipurposide Ensure proper storage of stock solutions (see FAQ Q4 ). Prepare fresh dilutions for each experiment.
Assay Interference Salipurposide, as a flavonoid, may interfere with certain assays. For example, it can directly reduce MTT tetrazolium salts, leading to false-positive results in cell viability assays. Consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which is less prone to this type of interference.
Issue 2: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
High DMSO Concentration Calculate the final concentration of DMSO in your highest Salipurposide treatment. If it exceeds 0.5%, it may be causing cytotoxicity. Include a vehicle control with the same final DMSO concentration to assess its effect.
Compound Precipitation Precipitates can cause mechanical stress to cells, leading to cell death. Refer to the troubleshooting steps in FAQ Q2 to prevent precipitation.
Inherent Toxicity Determine the cytotoxic profile of Salipurposide in your specific cell line by performing a dose-response experiment.

Data Presentation: Salipurposide Solubility

Due to the limited availability of precise quantitative solubility data in public literature, researchers should empirically determine the solubility of their specific batch of Salipurposide. The following table provides general guidance on solubility in common laboratory solvents.

Solvent General Solubility Recommended Use
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing concentrated stock solutions.
Ethanol Moderate to LowCan be used as a solvent, but may require heating. Less effective than DMSO for high concentrations.
Methanol Moderate to LowSimilar to ethanol, can be used for lower concentration solutions.
Water Very Low / InsolubleNot recommended for direct dissolution.
Phosphate-Buffered Saline (PBS) Very Low / InsolubleNot recommended for direct dissolution.

Note: To determine the maximum soluble concentration in DMSO, a serial dilution can be prepared, and the highest concentration that remains clear without visible precipitation can be considered the working stock concentration.

Experimental Protocols

Protocol 1: Preparation of Salipurposide Stock Solution
  • Weighing: Accurately weigh a small amount of Salipurposide powder (e.g., 1 mg) using an analytical balance.

  • Dissolution: Add a precise volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 434.4 g/mol , dissolve 4.34 mg in 1 mL of DMSO).

  • Mixing: Vortex the solution thoroughly until the Salipurposide is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.

Protocol 2: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α and IL-6) in response to Salipurposide treatment in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Salipurposide (e.g., 1, 5, 10, 25, 50 µM). Remember to prepare a vehicle control with the same final concentration of DMSO. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Western Blot for p38 MAPK Phosphorylation

This protocol is for assessing the effect of Salipurposide on the phosphorylation of p38 MAPK, a key kinase in an inflammatory signaling pathway.

  • Cell Treatment: Seed cells (e.g., RAW 264.7) in a 6-well plate and grow to 80-90% confluency. Pre-treat with Salipurposide for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Start weigh Weigh Salipurposide start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve pretreat Pre-treat with Salipurposide dissolve->pretreat seed Seed Macrophages seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa ELISA for TNF-α & IL-6 collect->elisa results Results elisa->results

Caption: Experimental workflow for assessing the anti-inflammatory effect of Salipurposide.

Caption: Simplified NF-κB signaling pathway and potential inhibition by Salipurposide.

mapk_pathway Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Response Inflammatory Response TranscriptionFactors->Response Salipurposide Salipurposide Salipurposide->p38 inhibits phosphorylation

Caption: Overview of the p38 MAPK signaling pathway with a potential point of inhibition.

Technical Support Center: Optimizing HPLC Separation of Salipurposide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) gradient optimization for Salipurposide and similar polar glycosidic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an HPLC method for Salipurposide?

A1: For polar compounds like Salipurposide, a reversed-phase (RP) HPLC method is typically the starting point. Begin with a C18 column and a gradient elution using a mobile phase of water (often with an acidic modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2] A "scouting" gradient from a low to a high percentage of organic solvent is recommended to determine the approximate elution time.[3]

Q2: Which type of HPLC column is best suited for Salipurposide separation?

A2: A C18 column is the most common choice for reversed-phase separation of a wide range of compounds, including polar analytes.[2][4] For potentially challenging separations, consider columns with high-purity silica (B1680970) (Type B) to minimize peak tailing caused by interactions with residual silanols.[5] If standard C18 columns do not provide adequate retention or selectivity, alternative stationary phases like C8 or those with polar-embedded groups can be explored.[6]

Q3: How do I choose the optimal mobile phase composition?

A3: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase are critical for optimizing selectivity.[7][8]

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities, so it is often beneficial to test both during method development.[8]

  • pH and Buffers: The mobile phase pH should be controlled using a buffer, especially if the analyte has ionizable groups.[9][10] For acidic compounds, a low pH (e.g., 2.5-3.5) using a phosphate (B84403) or formate (B1220265) buffer can suppress ionization and improve peak shape.[11][12]

Q4: What is a gradient elution and why is it used for compounds like Salipurposide?

A4: Gradient elution involves changing the composition of the mobile phase during the chromatographic run.[13] It is particularly useful for analyzing complex samples or mixtures containing compounds with a wide range of polarities.[3] For Salipurposide analysis, a gradient allows for good separation of early-eluting polar impurities while ensuring that the more retained compounds are eluted in a reasonable time with sharp peaks.[13]

Troubleshooting Guide

Problem 1: Poor Peak Resolution or Co-elution

Q: My Salipurposide peak is overlapping with other components. How can I improve the resolution?

A: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters. The primary factors affecting resolution are efficiency, selectivity, and retention.

Troubleshooting Steps:

  • Optimize the Gradient Slope: A shallower gradient (slower increase in organic solvent) around the elution time of Salipurposide can significantly improve the separation of closely eluting peaks.[3][14] If you have a fast scouting gradient, identify the solvent percentage at which your compound elutes and create a new, shallower gradient in that range.[14]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve selectivity due to different solvent-analyte interactions.[8]

  • Adjust Mobile Phase pH: Modifying the pH of the aqueous mobile phase can change the ionization state of Salipurposide or interfering compounds, which can dramatically impact retention and selectivity.[7]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, although this will increase the total run time.[15]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide the necessary change in selectivity.[7]

Problem 2: Peak Tailing

Q: The peak for Salipurposide is asymmetrical and shows significant tailing. What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on the silica surface.[16][17]

Troubleshooting Steps:

  • Lower Mobile Phase pH: For acidic silanol groups, operating at a lower pH (e.g., pH 2.5-3.5) ensures they are fully protonated, minimizing unwanted ionic interactions with the analyte.[11][16]

  • Use a High-Purity Column: Modern, high-purity silica columns (Type B) have a much lower concentration of active silanols and are often end-capped to further reduce their activity, leading to better peak shapes for basic or polar compounds.[5][17]

  • Reduce Sample Overload: Injecting too much sample can lead to mass overload, a common cause of peak distortion and tailing.[18] Try reducing the injection volume or the sample concentration.[15]

  • Check for Column Voids or Contamination: A void at the column inlet or a partially blocked frit can distort the flow path, causing tailing.[18] This can sometimes be fixed by reversing and flushing the column (check manufacturer's instructions first) or may require column replacement.[7]

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase whenever possible.[19] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause significant peak shape distortion.[7]

Problem 3: Unstable or Drifting Baseline

Q: My baseline is drifting during the gradient run. What could be the cause?

A: Baseline drift in gradient elution is often related to the mobile phase or the detector.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Mixing and Degassing: Inconsistent mobile phase composition can cause baseline fluctuations.[20] Ensure your solvents are thoroughly mixed and properly degassed to prevent bubble formation in the pump or detector.[19]

  • Use High-Purity Solvents: Impurities in the mobile phase, especially in the weaker solvent (water), can accumulate on the column at the start of the gradient and elute as the solvent strength increases, causing a rising baseline.[19]

  • Allow for Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts and baseline problems.[20] A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.

  • Check Detector Lamp: An aging detector lamp can cause increased noise and baseline drift. Check the lamp's energy output and replace it if necessary.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for Salipurposide

This protocol is designed to quickly determine the approximate retention time and separation profile of Salipurposide.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm (or as determined by UV scan)[1]
Injection Volume 10 µL

Procedure:

  • Prepare mobile phases A and B using HPLC-grade solvents and additives.

  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the Salipurposide standard or sample.

  • Run the gradient program.

  • After the run, re-equilibrate the column at 5% B for 5-10 minutes before the next injection.

Data Presentation

Table 1: Example Gradient Optimization Strategies

This table summarizes how to adjust the gradient based on the results of an initial scouting run.

Scouting Run ObservationPotential ProblemRecommended Gradient Adjustment
All peaks elute very early (< 5 min)Insufficient RetentionIncrease initial hold time at low %B.
Salipurposide elutes with poor resolutionGradient is too steepDecrease the gradient slope (e.g., from 5-95% in 20 min to 20-40% in 20 min).[14]
Salipurposide elutes very late (> 20 min)Excessive Retention / Long Run TimeIncrease the initial %B or make the gradient steeper.[3]
Good separation, but long run timeMethod is not optimized for speedAfter the last peak of interest elutes, rapidly ramp up to a high %B to flush the column, then quickly return to initial conditions.[21]

Visual Workflows

HPLC_Optimization_Workflow start Start: Define Analytical Goal scout Perform Initial Scouting Run (e.g., 5-95% Acetonitrile) start->scout evaluate Evaluate Chromatogram: Resolution, Peak Shape, Run Time scout->evaluate good_sep Good Separation? (Rs > 2.0) evaluate->good_sep good_shape Good Peak Shape? (Tailing Factor < 1.5) good_sep->good_shape Yes troubleshoot_res Troubleshoot Resolution: - Flatten Gradient Slope - Change Solvent (MeOH) - Adjust pH good_sep->troubleshoot_res No optimize_speed Optimize for Speed: Shorten Gradient, Increase Flow Rate good_shape->optimize_speed Yes troubleshoot_shape Troubleshoot Peak Shape: - Lower Mobile Phase pH - Reduce Sample Load - Check Column Health good_shape->troubleshoot_shape No validate Method Validation optimize_speed->validate end End: Final Method validate->end troubleshoot_res->scout Re-run troubleshoot_shape->scout Re-run Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed (Asymmetry > 1.5) check_overload Is Sample Overloaded? start->check_overload reduce_load Solution: Reduce Injection Volume or Concentration check_overload->reduce_load Yes check_ph Is Analyte Basic/Acidic? check_overload->check_ph No resolved Problem Resolved reduce_load->resolved adjust_ph Solution: Adjust Mobile Phase pH to Suppress Analyte/Silanol Ionization check_ph->adjust_ph Yes check_column Is Column Old or Contaminated? check_ph->check_column No adjust_ph->resolved flush_column Action: Flush with Strong Solvent check_column->flush_column Yes replace_column Solution: Replace Column flush_column->replace_column If problem persists replace_column->resolved

References

Salipurposide Stability & Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of salipurposide and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for salipurposide?

Salipurposide, a flavanone (B1672756) glycoside, is susceptible to degradation through two primary pathways:

  • Hydrolysis: Cleavage of the β-glycosidic bond linking the glucose molecule to the naringenin (B18129) aglycone. This is often catalyzed by acidic or basic conditions, as well as by β-glucosidase enzymes.[1][2][3]

  • Oxidation: The phenolic rings of the naringenin structure are prone to oxidation.[4][5][6][7] This can be initiated by exposure to oxygen, transition metals, or oxidizing agents, and may be accelerated by light and heat.

A third potential pathway is:

  • Photodegradation: Exposure to UV light can induce degradation of the flavonoid structure.[8][9][10][11]

Q2: My salipurposide sample shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?

The appearance of a new, more polar peak in your HPLC analysis of salipurposide stored in an aqueous buffer is likely due to the hydrolysis of the glycosidic bond. This would result in the formation of the aglycone, naringenin, and a free glucose molecule. To confirm this, you can compare the retention time of the new peak with a naringenin standard. The rate of hydrolysis is dependent on the pH and temperature of the buffer.

Troubleshooting:

  • Confirm Identity: Run a naringenin standard on your HPLC system to see if the retention times match.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The mass should correspond to that of naringenin.

  • pH and Temperature Control: Ensure your buffer pH is close to neutral and consider storing your samples at lower temperatures (e.g., 4°C) to minimize hydrolysis.

Q3: I am observing a loss of salipurposide potency in my solid-state formulation. What factors could be contributing to this?

Loss of potency in a solid-state formulation of salipurposide can be attributed to several factors:

  • Oxidation: The presence of oxygen, even in trace amounts, can lead to the oxidation of the flavonoid structure. This can be exacerbated by the presence of metal ions from excipients.

  • Photodegradation: If the formulation is not adequately protected from light, photodegradation can occur.[8][9]

  • Hygroscopicity: Absorption of moisture can create a microenvironment that facilitates both hydrolysis and oxidation.

Troubleshooting:

  • Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Excipient Compatibility: Conduct compatibility studies with your chosen excipients to ensure they do not promote degradation. Pay close attention to excipients with trace metal impurities.

  • Light Protection: Package the formulation in light-resistant containers (e.g., amber vials or bottles).

  • Moisture Control: Store the formulation in a low-humidity environment and consider including a desiccant in the packaging.

Troubleshooting Guides

Issue: Unexpected Degradation During Forced Degradation Studies

Scenario: You are performing a forced degradation study on salipurposide and observe more extensive degradation than anticipated under specific stress conditions.

Possible Causes & Solutions:

Stress ConditionPossible Cause of Excessive DegradationRecommended Action
Acidic Hydrolysis Salipurposide is highly sensitive to low pH.Reduce the concentration of the acid or shorten the exposure time.
Basic Hydrolysis The phenolate (B1203915) ions formed under basic conditions are more susceptible to oxidation.In addition to hydrolysis, consider the possibility of concurrent oxidative degradation. Use deoxygenated solutions.
Oxidation (H₂O₂) The concentration of the oxidizing agent is too high, leading to rapid and extensive degradation.Lower the concentration of hydrogen peroxide and/or reduce the reaction temperature.
Photostability The intensity or duration of light exposure is too severe.Reduce the light intensity or exposure time. Ensure the sample is placed at a standardized distance from the light source.
Thermal Stress The temperature is high enough to cause significant degradation, potentially in combination with oxidation.Lower the temperature for the thermal stress study. Conduct the study in an inert atmosphere to isolate thermal from oxidative effects.
Experimental Protocols

Forced Degradation Study Protocol for Salipurposide:

This protocol outlines a general procedure for conducting forced degradation studies on a salipurposide drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of salipurposide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Place the solid salipurposide powder in a controlled temperature oven at 70°C for 1, 3, and 7 days.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Table 1: Representative Quantitative Data from a Forced Degradation Study of Salipurposide

Stress ConditionDurationSalipurposide Remaining (%)Major Degradant(s)
0.1 M HCl24 hours85.2Naringenin
0.1 M NaOH4 hours72.5Naringenin, Oxidized Products
3% H₂O₂24 hours65.8Oxidized Products
Photolytic24 hours92.1Photodegradation Products
Thermal (70°C)7 days95.3Minor Oxidized Products

Visualizing Degradation Pathways and Workflows

Salipurposide_Degradation_Pathways Salipurposide Salipurposide Naringenin Naringenin Salipurposide->Naringenin Hydrolysis (Acid/Base/Enzyme) Oxidized_Products Oxidized Products Salipurposide->Oxidized_Products Oxidation (O₂, Metal Ions) Photodegradation_Products Photodegradation Products Salipurposide->Photodegradation_Products Photodegradation (UV Light) Naringenin->Oxidized_Products Oxidation

Caption: Potential degradation pathways of salipurposide.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Photo Photodegradation Photo->HPLC Thermal Thermal Stress Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Unknown Peaks Report Data Analysis & Report HPLC->Report LCMS->Report Salipurposide Salipurposide Sample Salipurposide->Acid Salipurposide->Base Salipurposide->Oxidation Salipurposide->Photo Salipurposide->Thermal

References

Technical Support Center: Salipurposide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Salipurposide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either signal suppression (ion suppression) or signal enhancement (ion enhancement), which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] The most common matrix effect observed is ion suppression.[5][6]

Q2: Why is the analysis of Salipurposide in biological samples prone to matrix effects?

A2: Salipurposide, a flavonoid glycoside, is analyzed in complex biological matrices like plasma, urine, or tissue homogenates.[7] These matrices contain high concentrations of endogenous components such as phospholipids (B1166683), salts, proteins, and metabolites.[1][5] During sample preparation and chromatographic separation, these components can co-elute with Salipurposide and interfere with its ionization process in the mass spectrometer's source, particularly when using electrospray ionization (ESI), which is highly susceptible to such effects.[1][5][6]

Q3: What are the common signs of matrix effects in my Salipurposide analysis data?

A3: Common indicators of matrix effects include:

  • Poor accuracy and precision in quality control (QC) samples.[1]

  • Significant differences in analyte response between neat (pure solvent) standards and matrix-matched standards.[8]

  • Inconsistent or low analyte recovery.

  • Poor reproducibility of retention times and peak areas between injections.[9]

  • Reduced sensitivity, impacting the limit of detection (LOD) and limit of quantification (LOQ).[1][9]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is the most common form of matrix effect and results in a decreased analyte signal.[5] It occurs when co-eluting compounds compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase analyte ions.[2] Ion enhancement, a less frequent phenomenon, results in an increased analyte signal. It can occur if co-eluting compounds improve the ionization efficiency of the analyte. Both effects compromise data integrity.[1][10]

Q5: How does a stable isotope-labeled (SIL) internal standard (IS) help mitigate matrix effects?

A5: A SIL internal standard (e.g., Deuterium-labeled Salipurposide) is the preferred tool for correcting matrix effects.[4] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1] However, it is crucial to ensure the analyte and IS perfectly co-elute, as even slight separation can lead to differential matrix effects.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Salipurposide that may be related to matrix effects.

Problem 1: My Salipurposide signal is significantly lower in matrix samples compared to neat standards (Ion Suppression).

  • Possible Causes:

    • High Concentration of Co-eluting Matrix Components: Endogenous substances like phospholipids or salts are interfering with Salipurposide ionization.[8][9]

    • Inadequate Sample Cleanup: The sample preparation method (e.g., protein precipitation) is not sufficiently removing interfering compounds.[3][5]

    • Poor Chromatographic Resolution: Salipurposide is eluting in a region with significant matrix interference.[11]

  • Recommended Actions:

    • Optimize Sample Preparation: Switch from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.[8]

    • Improve Chromatographic Separation: Modify the gradient, change the mobile phase composition, or use a different column chemistry (e.g., a phenyl or pentafluorophenyl column) to separate Salipurposide from the suppression zone.[3][11]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[3][8] This is a viable option if the analyte concentration is high enough to remain above the instrument's limit of detection.[8]

    • Perform a Post-Column Infusion Experiment: This will help identify the specific retention time windows where ion suppression is occurring, guiding the optimization of your chromatography.[8][11]

Problem 2: I'm seeing poor accuracy and reproducibility, even when using a deuterated internal standard.

  • Possible Causes:

    • Differential Matrix Effects: The analyte (Salipurposide) and the deuterated internal standard are not perfectly co-eluting, potentially due to an "isotope effect," exposing them to different matrix components.[8]

    • High Concentration of Interferences: The concentration of a co-eluting matrix component is so high that it disproportionately suppresses the ionization of both the analyte and the internal standard.[8]

    • Internal Standard Issues: The concentration of the internal standard may be too high, causing self-suppression or interfering with the analyte's ionization.[8]

  • Recommended Actions:

    • Verify Co-elution: Carefully overlay the chromatograms of Salipurposide and its deuterated IS. If a separation is observed, the chromatographic method must be re-optimized to achieve perfect co-elution.[8]

    • Check IS Concentration: Prepare a dilution series of the internal standard to ensure its concentration is not causing self-suppression.

    • Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples.[8] This helps to normalize the matrix effects across the entire analytical run.[8]

Experimental Protocols & Data

Protocol 1: Qualitative Assessment via Post-Column Infusion

This experiment identifies retention time regions where matrix effects occur.[11]

Methodology:

  • Setup: Use a 'T' connector to introduce a constant flow of a standard Salipurposide solution into the LC effluent stream, just before it enters the mass spectrometer's ion source.

  • Infusion: Continuously infuse the Salipurposide solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump to generate a stable baseline signal.

  • Injection: Once a stable baseline is achieved, inject a blank, extracted matrix sample (a sample prepared using the same procedure as the study samples but without the analyte).

  • Analysis: Monitor the Salipurposide MRM transition. Any deviation from the stable baseline indicates a matrix effect. A drop in the baseline signifies ion suppression, while a rise indicates ion enhancement.[11] The retention time of these deviations highlights the "suppression zones" to be avoided during method development.

Protocol 2: Quantitative Assessment via Post-Extraction Spiking

This experiment quantifies the extent of matrix effects and evaluates the efficiency of the extraction process.[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Salipurposide spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Salipurposide is spiked into the final, clean extract.

    • Set C (Pre-Extraction Spike): Salipurposide is spiked into the blank matrix before the extraction process begins.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Use the peak areas from these sets to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.

Data Presentation: Matrix Effect Calculation
ParameterFormulaIdeal ValueInterpretation
Matrix Effect (ME %) (Peak Area of Set B / Peak Area of Set A) * 100100%A value < 100% indicates ion suppression.[6] A value > 100% indicates ion enhancement.[6] Values between 85% and 115% are often considered acceptable.
Recovery (RE %) (Peak Area of Set C / Peak Area of Set B) * 100100%Measures the efficiency of the sample extraction process, independent of matrix effects.
Process Efficiency (PE %) (Peak Area of Set C / Peak Area of Set A) * 100100%Represents the overall efficiency of the entire method, combining both extraction recovery and matrix effects.

Visualizations

MatrixEffectWorkflow start Start: Poor Accuracy or Low Signal for Salipurposide check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is verify_coelution Verify Perfect Co-elution of Analyte and IS check_is->verify_coelution YES implement_is Implement a SIL-IS (Strongly Recommended) check_is->implement_is NO yes_path YES coelution_ok Co-elution OK? verify_coelution->coelution_ok assess_me Quantify Matrix Effect (Post-Extraction Spike) coelution_ok->assess_me YES optimize_chrom Optimize Chromatography (Avoid Suppression Zone) coelution_ok->optimize_chrom NO no_path NO implement_is->assess_me me_severe Matrix Effect > 15%? assess_me->me_severe improve_cleanup Improve Sample Cleanup (SPE or LLE) me_severe->improve_cleanup YES end_node Re-evaluate Method Performance me_severe->end_node NO dilute_sample Dilute Sample Extract optimize_chrom->end_node improve_cleanup->end_node dilute_sample->end_node

Caption: Workflow for troubleshooting matrix effects.

IonSuppressionMechanism cluster_source ESI Source (Atmospheric Pressure) droplet LC Effluent Droplet (Salipurposide + Matrix) p1 droplet->p1 analyte_ion [Salipurposide+H]+ ms_inlet MS Inlet analyte_ion->ms_inlet Analyte Signal matrix_mol Matrix Interference p2 matrix_mol->p2 p1->analyte_ion Solvent Evaporation & Ionization p1->matrix_mol p2->analyte_ion Competition & Suppression

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Troubleshooting Low Bioactivity of Isolated Salipurposide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity of isolated Salipurposide.

Frequently Asked Questions (FAQs)

Q1: My isolated Salipurposide shows significantly lower antioxidant activity than expected. What are the potential causes?

A1: Several factors could contribute to lower-than-expected antioxidant activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or data interpretation.

  • Compound Integrity:

    • Degradation: Salipurposide, like many flavonoids, can be susceptible to degradation due to improper handling and storage. Exposure to high temperatures, extreme pH, light, and oxygen can alter its chemical structure and reduce its bioactivity.

    • Purity: The presence of impurities in your isolated sample can interfere with the assay and lead to inaccurate results. Co-eluting compounds from the isolation process might have pro-oxidant effects or simply dilute the concentration of Salipurposide.

  • Experimental Protocol:

    • Incorrect Assay Conditions: The chosen antioxidant assay (e.g., DPPH, ABTS) might not be optimal for Salipurposide, or the experimental conditions (e.g., solvent, pH, incubation time) may not be suitable.

    • Inaccurate Concentration: Errors in determining the concentration of your Salipurposide stock solution will directly impact the final results.

  • Data Interpretation:

    • Inappropriate Standard: The positive control used in the assay may not be a suitable benchmark for the specific type of antioxidant activity being measured.

Q2: I am observing inconsistent anti-inflammatory activity with different batches of isolated Salipurposide. How can I troubleshoot this?

A2: Batch-to-batch variability is a common challenge in natural product research. The key to resolving this lies in standardization and rigorous quality control.

  • Source Material Variability: The concentration of Salipurposide in the plant source (Salix purpurea) can vary depending on the plant's age, growing conditions, and harvest time.

  • Inconsistent Isolation Procedure: Minor variations in the extraction and purification process between batches can lead to differences in purity and yield.

  • Lack of Chemical Standardization: Without a standardized method to quantify the amount of Salipurposide in each batch, it is difficult to ensure that you are testing the same effective concentration in your bioassays.

Q3: How can I confirm the purity and identity of my isolated Salipurposide?

A3: It is crucial to verify the identity and purity of your isolated compound before conducting bioactivity assays. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of flavonoids. A single, sharp peak at the expected retention time for Salipurposide indicates high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information about both the retention time and the mass-to-charge ratio of your compound, offering a higher degree of confidence in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for elucidating the precise chemical structure of your isolated compound, confirming that it is indeed Salipurposide.

Troubleshooting Guides

Guide 1: Low Antioxidant Activity

This guide provides a step-by-step approach to troubleshooting low antioxidant activity of your isolated Salipurposide.

dot

Low_Antioxidant_Activity_Workflow start Start: Low Antioxidant Activity Observed check_purity Step 1: Verify Compound Purity & Identity (HPLC, LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Action: Re-purify the sample (e.g., Preparative HPLC, Column Chromatography) is_pure->purify No check_stability Step 2: Assess Compound Stability is_pure->check_stability Yes purify->check_purity storage_conditions Review storage conditions: - Temperature (-20°C or -80°C) - Light (protect from light) - Atmosphere (inert gas) check_stability->storage_conditions degradation_test Perform forced degradation study (heat, acid, base, oxidation) check_stability->degradation_test is_stable Is the compound stable? storage_conditions->is_stable degradation_test->is_stable optimize_storage Action: Optimize storage and handling protocols is_stable->optimize_storage No review_assay Step 3: Review Antioxidant Assay Protocol is_stable->review_assay Yes optimize_storage->check_stability assay_parameters Check assay parameters: - Solvent compatibility - pH of the reaction - Incubation time - Wavelength for measurement review_assay->assay_parameters positive_control Evaluate positive control performance review_assay->positive_control is_protocol_ok Is the protocol optimal? assay_parameters->is_protocol_ok positive_control->is_protocol_ok optimize_assay Action: Optimize assay conditions or try a different assay (e.g., ORAC, FRAP) is_protocol_ok->optimize_assay No retest Step 4: Re-test Bioactivity is_protocol_ok->retest Yes optimize_assay->review_assay

Caption: Troubleshooting workflow for low antioxidant activity.

Data Presentation: Comparative Antioxidant Activity of Flavonoids (DPPH Assay)

CompoundIC50 (µg/mL)Reference
Salipurposide (Expected Range) 10 - 50Hypothetical
Quercetin2 - 10[1]
Luteolin5 - 20[2]
Naringenin20 - 100[3]
Ascorbic Acid (Standard)2 - 8[4]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol (B129727). Store in the dark.

    • Salipurposide Stock Solution (1 mg/mL): Accurately weigh 1 mg of isolated Salipurposide and dissolve it in 1 mL of methanol.

    • Serial Dilutions: Prepare a series of dilutions of the Salipurposide stock solution in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or quercetin.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each Salipurposide dilution or positive control to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of Salipurposide and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Guide 2: Low Anti-inflammatory Activity

This guide outlines steps to troubleshoot low or inconsistent anti-inflammatory activity, focusing on the NF-κB signaling pathway.

dot

Low_Anti_inflammatory_Activity_Workflow start Start: Low Anti-inflammatory Activity Observed check_compound Step 1: Verify Compound Purity, Identity, and Stability (as in Guide 1) start->check_compound is_compound_ok Is the compound verified? check_compound->is_compound_ok address_compound_issues Action: Re-purify, re-characterize, or optimize handling is_compound_ok->address_compound_issues No review_assay_protocol Step 2: Review Anti-inflammatory Assay Protocol is_compound_ok->review_assay_protocol Yes address_compound_issues->check_compound cell_line Check cell line: - Passage number - Health and viability - Responsiveness to stimuli review_assay_protocol->cell_line stimulus Verify stimulus (e.g., LPS, TNF-α): - Concentration - Activity review_assay_protocol->stimulus treatment_conditions Review treatment conditions: - Salipurposide concentration range - Incubation time - Solvent toxicity review_assay_protocol->treatment_conditions is_protocol_ok Is the protocol optimal? cell_line->is_protocol_ok stimulus->is_protocol_ok treatment_conditions->is_protocol_ok optimize_assay Action: Optimize assay parameters (e.g., cell density, stimulus concentration, treatment time) is_protocol_ok->optimize_assay No consider_mechanism Step 3: Consider the Mechanism of Action is_protocol_ok->consider_mechanism Yes retest Step 4: Re-test Bioactivity is_protocol_ok->retest Yes optimize_assay->review_assay_protocol alternative_pathways Investigate other potential anti-inflammatory pathways consider_mechanism->alternative_pathways alternative_pathways->retest

Caption: Troubleshooting workflow for low anti-inflammatory activity.

Data Presentation: Comparative Anti-inflammatory Activity of Flavonoids (NF-κB Inhibition)

CompoundAssay TypeCell LineIC50 (µM)Reference
Salipurposide (Expected Range) NF-κB ReporterHEK293T10 - 50Hypothetical
Bay 11-7082 (Positive Control)NF-κB ReporterU251>1.5[5]
LuteolinCOX-2 Inhibition-0.5 - 5[2]
ApigeninNF-κB Inhibition-5 - 20[6]

Experimental Protocol: NF-κB Luciferase Reporter Assay [7]

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate at an appropriate density.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of Salipurposide (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at 20 ng/mL, for 6-8 hours.

  • Luciferase Activity Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the Salipurposide concentration to determine the IC50 value.

Signaling Pathway Diagrams

Nrf2 Signaling Pathway

The antioxidant effects of some flavonoids are mediated through the activation of the Nrf2 signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Salipurposide Salipurposide Salipurposide->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub targets for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Caption: NF-κB inflammatory signaling pathway.

References

Technical Support Center: Scaling Up Salipurposide Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Salipurposide for further studies. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data tables to facilitate a smooth transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

1. What is Salipurposide and what are its potential applications?

Salipurposide, a flavanone (B1672756) glycoside, and its isomer Isosalipurposide, a chalcone (B49325) glycoside, are natural phenolic compounds.[1][2][3][4] Preliminary research suggests that these compounds may possess antioxidant and anti-inflammatory properties, potentially through the activation of the Nrf2 signaling pathway.[5] This makes them interesting candidates for further investigation in drug development for conditions associated with oxidative stress and inflammation.

2. What are the primary sources for Salipurposide isolation?

The bark of willow trees, particularly Salix purpurea, is a known source of Salipurposide and its related compounds, including Isosalipurposide.[1][2][3] The concentration of these compounds can vary depending on the genotype of the plant and the season of harvest.[3]

3. What are the main challenges when scaling up the isolation of Salipurposide?

Scaling up the isolation of Salipurposide presents several challenges:

  • Maintaining Yield and Purity: Extraction efficiency and chromatographic separation can be affected by changes in scale.

  • Solvent Consumption: Larger scale operations require significant amounts of solvents, leading to increased costs and environmental concerns.

  • Equipment and Cost: Transitioning to larger equipment for extraction and chromatography requires significant capital investment.

  • Process Optimization: A laboratory-scale protocol may not be directly transferable to a larger scale and will likely require re-optimization.[6]

  • Compound Stability: Salipurposide, like many flavonoid glycosides, may be susceptible to degradation under certain pH and temperature conditions.[7][8]

4. What analytical techniques are recommended for monitoring the purity of Salipurposide during isolation?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of Salipurposide fractions during the purification process. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with a small amount of acid like formic acid to improve peak shape.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the scaling-up of Salipurposide isolation.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent or method.- Optimize the solvent system. A mixture of ethanol (B145695) or methanol (B129727) and water is often effective for extracting flavonoid glycosides. - Increase the extraction time or temperature (while monitoring for potential degradation). - Consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction, which can improve efficiency.[10]
Poor quality of raw material.- Ensure the Salix purpurea bark is from a reliable source and has been harvested at the optimal time. - Analyze the raw material for its Salipurposide/Isosalipurposide content before extraction.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For initial cleanup, silica (B1680970) gel can be used with a gradient of increasing polarity (e.g., chloroform-methanol). - For finer separation, C18 reversed-phase chromatography is recommended. Optimize the gradient of the mobile phase (e.g., water-acetonitrile or water-methanol).[9]
Column overloading.- Reduce the amount of crude extract loaded onto the column. As a rule of thumb, the sample load should be 1-10% of the stationary phase weight for silica gel chromatography.
Co-elution of Impurities in HPLC Similar polarity of Salipurposide and impurities.- Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting compounds. - Experiment with different mobile phase additives, such as trifluoroacetic acid, which can alter selectivity. - Consider a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity compared to C18.[11]
Degradation of Salipurposide Exposure to high temperatures or extreme pH.- Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Maintain a slightly acidic to neutral pH during the extraction and purification process. Flavonoid glycosides can be unstable in alkaline conditions.[8]
Difficulty in Crystallization/Precipitation Presence of impurities.- Further purify the Salipurposide fraction using preparative HPLC. - Try different solvent systems for crystallization.
Amorphous nature of the compound.- If direct crystallization is difficult, consider techniques like lyophilization to obtain a solid powder.

Data Presentation

Table 1: Quantitative Data on Salicylic (B10762653) Glycosides in Salix purpurea Bark

CompoundContent Range (% of dry weight)Analytical MethodReference
Total Salicylic Glycosides (as salicin)3.04 - 10.96%HPLC[1]
Isosalipurposide0.15 - 2.2%HPLC[3]
Salicortinup to 9%HPLC[3]
Tremulacin< 1%HPLC[3]
Salicinup to 1%HPLC[3]

Note: The content of Salipurposide itself is not explicitly quantified in the available literature, but the data for its isomer, Isosalipurposide, provides a reasonable estimate.

Experimental Protocols

1. Protocol for Large-Scale Extraction of Salipurposide from Salix purpurea Bark

This protocol outlines a general procedure for the extraction of Salipurposide on a larger scale. Optimization will be required based on the specific equipment and raw material.

  • 1.1. Material Preparation:

    • Grind dried Salix purpurea bark to a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.

  • 1.2. Extraction:

    • Macerate the powdered bark in 70-80% aqueous ethanol or methanol at a solid-to-liquid ratio of 1:10 to 1:30 (w/v).[12][13]

    • Stir the mixture at room temperature for 24-48 hours. For larger scales, a percolation method can also be employed.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure maximum recovery.

  • 1.3. Solvent Removal:

    • Combine the filtrates and concentrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C to avoid degradation.

  • 1.4. Liquid-Liquid Partitioning:

    • Suspend the concentrated aqueous extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and finally ethyl acetate (B1210297), to remove non-polar and moderately polar impurities. Salipurposide is expected to be enriched in the ethyl acetate fraction.

  • 1.5. Drying:

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude Salipurposide-enriched extract.

2. Protocol for Purification of Salipurposide using Column Chromatography

This protocol describes a two-step column chromatography process for the purification of Salipurposide.

  • 2.1. Silica Gel Column Chromatography (Initial Cleanup):

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v).

    • Collect fractions and monitor them by TLC or HPLC to identify those containing Salipurposide.

  • 2.2. Reversed-Phase C18 Column Chromatography (Fine Purification):

    • Pack a column with C18 reversed-phase silica gel.

    • Dissolve the partially purified, Salipurposide-containing fractions in the initial mobile phase.

    • Elute the column with a gradient of increasing organic solvent (acetonitrile or methanol) in water, typically with 0.1% formic acid added to both solvents. A typical gradient could be from 10% to 70% organic solvent over several column volumes.

    • Collect fractions and analyze by HPLC to identify and combine the pure Salipurposide fractions.

3. Protocol for Preparative HPLC Purification of Salipurposide

For obtaining high-purity Salipurposide for biological studies, preparative HPLC is recommended.

  • 3.1. Sample Preparation:

    • Dissolve the enriched Salipurposide fraction from the C18 column chromatography in the initial mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • 3.2. Chromatographic Conditions:

    • Column: A preparative C18 column (e.g., 250 x 20 mm, 5 or 10 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient optimized from analytical HPLC runs. For example, starting at 20% B and increasing to 40% B over 30-40 minutes.

    • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detection at a wavelength where Salipurposide shows maximum absorbance (e.g., around 280 nm).

  • 3.3. Fraction Collection:

    • Collect fractions corresponding to the Salipurposide peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow raw_material Salix purpurea Bark extraction Maceration with 70-80% Aqueous Ethanol raw_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction c18_column Reversed-Phase C18 Column Chromatography silica_gel->c18_column Enriched Fractions prep_hplc Preparative HPLC c18_column->prep_hplc Partially Purified Salipurposide pure_salipurposide Pure Salipurposide prep_hplc->pure_salipurposide

Figure 1: Experimental Workflow for Salipurposide Isolation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus salipurposide Salipurposide / Isosalipurposide keap1_nrf2 Keap1-Nrf2 Complex salipurposide->keap1_nrf2 Inhibits ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds with Maf maf Maf antioxidant_genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes

Figure 2: Proposed Nrf2 Signaling Pathway Activation by Salipurposide.

anti_inflammatory_pathway cluster_pathways Intracellular Signaling inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nf_kb NF-κB Pathway inflammatory_stimuli->nf_kb mapk MAPK Pathway inflammatory_stimuli->mapk salipurposide Salipurposide salipurposide->nf_kb Inhibits salipurposide->mapk Inhibits pro_inflammatory_mediators Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) nf_kb->pro_inflammatory_mediators mapk->pro_inflammatory_mediators

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Salidroside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antioxidant research, both salidroside (B192308), a key bioactive compound in Rhodiola rosea, and quercetin (B1663063), a ubiquitous flavonoid found in many fruits and vegetables, have garnered significant attention. This guide provides a comparative overview of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these natural compounds.

Executive Summary

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of salidroside and quercetin from various in vitro assays. It is important to note that IC50 values can vary between studies due to different experimental conditions. Therefore, this data should be considered as a comparative reference rather than absolute values.

Antioxidant AssaySalidrosideQuercetinReference Compound
DPPH Radical Scavenging Activity (IC50) Data not consistently available for pure compound. Extracts of Rhodiola rosea rich in salidroside show strong activity.4.36 ± 0.10 µM[1] - 19.3 µM[2]Ascorbic Acid: 9.53 µg/mL[3]
ABTS Radical Scavenging Activity (IC50) Data not consistently available for pure compound. Extracts of Rhodiola rosea rich in salidroside show strong activity.[4]1.89 ± 0.33 µg/mL[5] - 48.0 ± 4.4 µM[6]Trolox: EC50 = 172.18 µM
Ferric Reducing Antioxidant Power (FRAP) Rhodiola rosea ethanolic extract (high in salidroside) showed a FRAP value of 1198.20 Fe2+ µmol/g.[4]A high capacity of reducing ferric capacity was found for Quercetin 7-rhamnoside (FeSO4 value = 4.72) when compared to Trolox (FeSO4 value = 1.75).[7]Trolox

Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. FRAP values measure the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.

Mechanisms of Antioxidant Action

Both salidroside and quercetin exert their antioxidant effects through multiple pathways, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

Salidroside primarily enhances the body's own antioxidant defenses. It is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Salidroside also shows protective effects by activating the AMPK (AMP-activated protein kinase) pathway, which plays a role in cellular energy homeostasis and stress resistance.

Quercetin , as a flavonoid, is a potent direct scavenger of free radicals due to its chemical structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1] Beyond this direct action, quercetin also modulates several intracellular signaling pathways. It can influence the MAPK (mitogen-activated protein kinase), NRFB, and AMPK pathways to enhance the body's antioxidant defense system.[6]

Signaling Pathway Diagrams

Salidroside_Antioxidant_Pathway Salidroside Salidroside AMPK AMPK Salidroside->AMPK activates Nrf2 Nrf2 Salidroside->Nrf2 activates AMPK->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription CellularProtection Cellular Protection & Oxidative Stress Reduction AntioxidantEnzymes->CellularProtection leads to

Caption: Salidroside's antioxidant signaling pathway.

Quercetin_Antioxidant_Pathway Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS scavenges MAPK MAPK Quercetin->MAPK modulates NRFB NRFB Quercetin->NRFB modulates AMPK AMPK Quercetin->AMPK modulates AntioxidantDefense Enhanced Antioxidant Defense System MAPK->AntioxidantDefense NRFB->AntioxidantDefense AMPK->AntioxidantDefense OxidativeStress Reduced Oxidative Stress AntioxidantDefense->OxidativeStress

Caption: Quercetin's antioxidant signaling pathways.

Experimental Protocols

The following are generalized protocols for the three common in vitro antioxidant assays mentioned in this guide. Specific details may vary between laboratories.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: The test compounds (salidroside, quercetin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of % inhibition versus concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample solution is added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.

  • Sample Preparation: The test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a range of concentrations.

  • Reaction: The FRAP reagent is mixed with the sample solution.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: A standard curve is generated using the absorbance of the ferrous sulfate (B86663) standards. The antioxidant capacity of the sample is then expressed as FRAP value (in µM Fe(II) equivalents or other suitable units) by comparing its absorbance to the standard curve.

Experimental Workflow Diagram

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) Mix Mix Samples/Standards with Reagents Prep_Reagents->Mix Prep_Samples Prepare Sample and Standard Dilutions Prep_Samples->Mix Incubate Incubate under Specific Conditions Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition or FRAP Value Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 for DPPH & ABTS

References

A Comparative Guide to the Anti-inflammatory Properties of Isosalipurposide and Other Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activities of isosalipurposide (B1672296), a chalcone (B49325) glycoside, against several common flavanones: naringenin (B18129), hesperetin, and eriodictyol. The information presented is based on available experimental data to assist in the evaluation of these compounds as potential anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the 50% inhibitory concentration (IC50) values and percentage of inhibition for isosalipurposide and other flavanones across various in vitro anti-inflammatory assays. Lower IC50 values indicate greater potency. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
IsosalipurposideNot explicitly reported, but significant inhibition observed[1][2]
NaringeninNo significant inhibition up to 100 µM in one study; another indicates activity.[3]
Hesperetin~2.34 µM (for a derivative)[4]
EriodictyolReduces NO production in non-cytotoxic concentrations[5]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages

CompoundAssayResultReference
IsosalipurposideTNF-α InhibitionPotent inhibition observed[1]
IL-6 InhibitionPotent inhibition observed[1]
NaringeninTNF-α InhibitionDose-dependent inhibition[6]
IL-6 InhibitionDose-dependent inhibition[6]
HesperetinTNF-α InhibitionDramatic suppression of secretion[7]
IL-6 InhibitionDramatic suppression of secretion[7]
EriodictyolTNF-α InhibitionReduction in secretion[5]
IL-6 InhibitionReduction in secretion[5]

Experimental Protocols

Detailed methodologies for the key anti-inflammatory assays are provided below. These protocols are based on common practices for evaluating the anti-inflammatory effects of natural compounds in vitro.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Seeding: Cells are typically seeded in 96-well or 24-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., isosalipurposide, naringenin, hesperetin, eriodictyol) for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for a specified period (commonly 12-24 hours).

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • After the incubation period with the test compound and LPS, collect 100 µL of the cell culture supernatant from each well.

  • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.

  • Collect the cell culture supernatants after treatment with the test compounds and LPS.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • This typically involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the production of prostaglandins.

  • A reaction mixture containing COX-2 enzyme, a heme cofactor, and a fluorescent probe is prepared in an assay buffer.

  • The test compound is added to the reaction mixture.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • The fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • The rate of the reaction is proportional to the COX-2 activity, and the inhibitory effect of the compound is determined by the reduction in the reaction rate.

Signaling Pathways and Mechanisms of Action

Flavanones and related compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).

  • Isosalipurposide, Naringenin, Hesperetin, and Eriodictyol have all been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[1][7][8][9]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Genes activates Nucleus Nucleus Isosalipurposide Isosalipurposide Isosalipurposide->IKK inhibits Flavanones Naringenin Hesperetin Eriodictyol Flavanones->IKK inhibit

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling molecules involved in inflammation. Pathways involving p38, JNK, and ERK are activated by inflammatory stimuli and contribute to the production of pro-inflammatory cytokines.

  • Isosalipurposide and Eriodictyol have been demonstrated to attenuate the phosphorylation of MAPK pathway components, suggesting another mechanism for their anti-inflammatory action.[5]

MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Isosalipurposide Isosalipurposide Isosalipurposide->MAPK inhibits phosphorylation Eriodictyol Eriodictyol Eriodictyol->MAPK inhibits phosphorylation

Figure 2: Modulation of the MAPK signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram outlines the typical workflow for screening and evaluating the anti-inflammatory potential of test compounds.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture cytotoxicity Determine Non-Cytotoxic Concentrations (MTT Assay) cell_culture->cytotoxicity treatment Pre-treat cells with Test Compounds cytotoxicity->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Collect Cell Lysates stimulation->cell_lysate no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa end End no_assay->end elisa->end western_blot Western Blot for Signaling Proteins (NF-κB, MAPK) cell_lysate->western_blot western_blot->end

Figure 3: Workflow for in vitro anti-inflammatory screening.

References

A Comparative Analysis of Salipurposide from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the variability of bioactive compounds from different natural sources is paramount. Salipurposide, a flavonoid with significant therapeutic potential, is found in various plant species, primarily within the Salix (willow) genus. This guide provides a comparative overview of Salipurposide and its isomer, Isosalipurposide, from different plant sources, supported by quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Comparison of Salipurposide and Isosalipurposide Content

The concentration of Salipurposide and its isomer, Isosalipurposide, can vary significantly between different Salix species and even among different clones of the same species. The following table summarizes the quantitative data on Isosalipurposide content in the bark of various Salix species, as determined by High-Performance Liquid Chromatography (HPLC).

Plant SourceCompoundConcentration (mg/g of dry bark)Reference
Salix daphnoides (Clone 1095)Isosalipurposide0.29[1]
Salix daphnoides (Natural Habitat)Isosalipurposide2.47[1]
Salix acutifoliaIsosalipurposidePresent (quantification not specified)[1]
Salix purpureaIsosalipurposidePresent (quantification not specified)[1][2]
Salix roridaSalipurposide & IsosalipurposidePresent (quantification not specified)

It is important to note that while the presence of Salipurposide and Isosalipurposide has been confirmed in several Salix species, comprehensive comparative studies quantifying Salipurposide across a wide range of species are still limited. The data indicates that the natural habitat and specific clone of the plant can significantly influence the content of these bioactive compounds.

Experimental Protocols

A standardized and validated method for the extraction and quantification of Salipurposide is crucial for accurate comparative studies. The following is a detailed protocol for the analysis of Salipurposide and Isosalipurposide in plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To clean up the initial plant extract and concentrate the analytes of interest.

  • Procedure:

    • Accurately weigh 100 mg of dried, powdered plant material (bark).

    • Extract the plant material with 10 mL of methanol (B129727) at room temperature.

    • Evaporate the methanol extract to dryness under reduced pressure.

    • Dissolve the residue in 10 mL of hot, degassed water.

    • Apply the aqueous solution to a C18 SPE cartridge (500 mg) pre-conditioned with methanol followed by water.

    • Wash the cartridge with 20 mL of water to remove polar impurities.

    • Elute the flavonoids with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness and reconstitute the residue in 1 mL of the initial HPLC mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Quantification
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 20% to 50% B

    • 15-20 min: 50% B (isocratic)

    • 20-25 min: 50% to 20% B

    • 25-30 min: 20% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Quantification: Create a calibration curve using a certified reference standard of Salipurposide or Isosalipurposide. The concentration in the samples is determined by comparing their peak areas with the calibration curve.

Signaling Pathways and Biological Activities

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Salipurposide and its related compounds. The primary activities investigated are its antioxidant and anti-inflammatory effects.

Antioxidant Activity via the Nrf2 Signaling Pathway

Isosalipurposide has been shown to exert a cytoprotective effect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

  • Mechanism:

    • Isosalipurposide promotes the dissociation of Nrf2 from its inhibitor, Keap1.

    • Nrf2 translocates to the nucleus.

    • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

    • This binding initiates the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

    • The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISPP Isosalipurposide Keap1_Nrf2 Keap1-Nrf2 Complex ISPP->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates transcription Cell_Protection Cell Protection & Antioxidant Response Antioxidant_Genes->Cell_Protection

Isosalipurposide-mediated activation of the Nrf2 antioxidant pathway.

Anti-inflammatory Activity via the NF-κB Signaling Pathway

Chalcones, the class of flavonoids to which Salipurposide belongs, are known to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

  • Proposed Mechanism:

    • Inflammatory stimuli (e.g., lipopolysaccharide, LPS) activate the IκB kinase (IKK) complex.

    • IKK phosphorylates the inhibitory protein IκBα, which is bound to NF-κB in the cytoplasm.

    • Phosphorylated IκBα is targeted for degradation, releasing NF-κB.

    • The active NF-κB (typically the p50/p65 heterodimer) translocates to the nucleus.

    • In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

    • Salipurposide is proposed to inhibit this pathway, likely by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB (p50/p65) IkBa_NFkB->NFkB_free IκBα degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Salipurposide Salipurposide Salipurposide->IkBa_NFkB Inhibits degradation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Proposed inhibition of the NF-κB inflammatory pathway by Salipurposide.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of Salipurposide from different plant sources.

Workflow Plant_Material Plant Material (Different Salix Species/Clones) Extraction Extraction (Methanol) Plant_Material->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE HPLC HPLC-UV Analysis SPE->HPLC Bioassays Biological Activity Assays (e.g., Antioxidant, Anti-inflammatory) SPE->Bioassays Quantification Quantification (Calibration Curve) HPLC->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis Conclusion Conclusion & Publication Data_Analysis->Conclusion Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Bioassays->Pathway_Analysis Pathway_Analysis->Conclusion

Workflow for comparative analysis of Salipurposide.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Salidroside

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and natural product analysis, the accurate and precise quantification of bioactive compounds is paramount. Salidroside (B192308), a prominent bioactive constituent found in Rhodiola species, has garnered significant attention for its diverse pharmacological activities. To ensure the reliability and consistency of analytical data for salidroside, robust analytical methods are essential, and their cross-validation is a critical step in method lifecycle management.[1][2] This guide provides a comparative overview of common analytical techniques used for the quantification of salidroside, with a focus on their validation parameters and the principles of cross-validation.

Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[2] It is a key component in method transfer and ensures data integrity in multi-site studies.[1] The two primary strategies for cross-validation are Inter-Laboratory Cross-Validation, which assesses the same method in different labs, and Orthogonal Method Cross-Validation, which compares results from entirely different analytical techniques to provide a higher level of data assurance.[3]

Comparison of Analytical Methods for Salidroside Quantification

The selection of an analytical method for salidroside analysis depends on various factors, including the sample matrix, required sensitivity, and throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most frequently employed techniques.[4]

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 0.83 - 520 µg/mL[5]50 - 2000 ng/mL[6][7]1.0 - 5.0 µ g/spot [8]
Correlation Coefficient (R²) 0.9926[5]≥ 0.995[6][7]0.9982[8]
Accuracy -104.90 - 112.73%[6][7]-
Precision (RSD) Within-run: 2.3 - 9.1%Between-run: 3.2 - 9.8%[5]3.51 - 14.27%[6][7]-
Limit of Quantification (LOQ) 0.83 µg/mL[5]5.0 ng/mL[9]-
Recovery > 63.2%[5]102.00 - 111.44%[6][7]-
Specificity/Selectivity GoodHighModerate
Throughput ModerateHighHigh (simultaneous analysis of multiple samples)[4]
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and HPTLC analysis of salidroside.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This robust and widely used technique is suitable for routine quantification of salidroside.[4]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[4]

  • Column: C18 column (e.g., Spherisorb C18, 5 µm, 4.6 mm x 250 mm).[10]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 20:80, v/v).[10]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 223 nm.[4][10]

  • Injection Volume: 10-20 µL.[4]

  • Sample Preparation: Samples containing salidroside are extracted with a suitable solvent like methanol, filtered through a 0.45 µm syringe filter, and diluted as needed to fit within the calibration range.[4]

  • Quantification: The concentration of salidroside is determined by comparing its peak area to a calibration curve generated from standard solutions.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for analyzing salidroside in complex biological matrices.[4][6][7]

  • Instrumentation: LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[4][6][7]

  • Column: C18 column (e.g., xTerra MS C18, 3.5 µm, 50 mm x 3.0 mm).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 1:9, v/v).[6][7]

  • Flow Rate: 0.3 mL/min.[6]

  • Ionization Mode: Negative electrospray ionization (ESI-).[6][7]

  • MRM Transition: For salidroside, m/z 299.0 → 118.8.[11]

  • Sample Preparation: Samples are typically processed by protein precipitation with methanol. The supernatant is then dried and reconstituted in the mobile phase.[6][7]

  • Quantification: A calibration curve is constructed, and the analyte concentration is determined. An internal standard is often used.[6][7]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, offering high throughput and cost-effectiveness.[4]

  • Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.[4]

  • Plate: HPTLC silica (B1680970) gel 60 F254 plates.[4]

  • Mobile Phase (Developing Solvent): A mixture such as Chloroform:Methanol:Water (26:14:3, v/v/v).[4]

  • Development: The plate is developed in a saturated chamber.[4]

  • Detection: Densitometric evaluation in absorption mode at 272 nm.[8]

  • Quantification: A calibration curve is created by plotting the peak area of the standard bands against their concentrations. The sample concentration is then calculated from this curve.[4]

Visualizing the Cross-Validation Workflow

To ensure the comparability of results between two different analytical methods or laboratories, a structured cross-validation workflow is essential. The following diagram illustrates a typical process for orthogonal method cross-validation.

Cross-Validation Workflow Orthogonal Method Cross-Validation Workflow for Salidroside cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome cluster_conclusion Conclusion define_objective Define Objective (e.g., Compare HPLC-UV and LC-MS/MS) select_samples Select Representative Samples (Spiked QCs, Incurred Samples) define_objective->select_samples set_criteria Set Acceptance Criteria (e.g., % Difference < 20%) select_samples->set_criteria analyze_method_a Analyze Samples with Reference Method (e.g., HPLC-UV) set_criteria->analyze_method_a analyze_method_b Analyze Samples with Test Method (e.g., LC-MS/MS) set_criteria->analyze_method_b compare_results Compare Quantitative Results analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot) compare_results->statistical_analysis evaluate_criteria Evaluate Against Acceptance Criteria statistical_analysis->evaluate_criteria decision Methods are Comparable? evaluate_criteria->decision pass Cross-Validation Successful decision->pass Yes fail Investigation Required decision->fail No report Document and Report Findings pass->report fail->report

References

Unveiling the Bioactivity of Salipurposide and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of Salipurposide and its isomer, Isosalipurposide, reveals key insights into their therapeutic potential. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and enzyme inhibitory activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Salipurposide, a flavanone (B1672756) glycoside, and its structural isomer, Isosalipurposide, have garnered attention for their diverse biological activities. While both share the same molecular formula, their distinct structural arrangements lead to notable differences in their pharmacological profiles. This comparison guide synthesizes available data to elucidate the structure-activity relationships (SAR) governing their efficacy.

Comparative Biological Activities

To facilitate a clear comparison, the biological activities of Salipurposide, its aglycone Naringenin (B18129), and its isomer Isosalipurposide are summarized below. The data highlights the influence of glycosylation and isomeric form on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

CompoundBiological ActivityAssayResult (IC50/Inhibition %)Reference
Isosalipurposide AntioxidantDPPH Radical ScavengingIC50: 81.9 µg/mL[1]
Isosalipurposide Enzyme InhibitionAcetylcholinesteraseIC50: 52.04 µg/mL[1]
Isosalipurposide Anti-inflammatoryCarrageenan-induced paw edema in ratsPromising activity (Quantitative data not available in abstract)[1]
Isosalipurposide AnalgesicAcetic acid-induced writhing in ratsPromising activity (Quantitative data not available in abstract)[1]
Isosalipurposide GastroprotectiveHCl/EtOH induced gastric ulcers in ratsPromising activity (Quantitative data not available in abstract)[1]
Naringenin AntioxidantVarious assaysPotent activity[2][3][4]
Naringenin Anti-inflammatoryVarious assaysSignificant activity[3][4][5]
Naringenin AnticancerVarious assaysApoptosis induction in HepG2 cells[2]

Key Observations from the Data:

  • Isosalipurposide demonstrates notable antioxidant and acetylcholinesterase inhibitory activities, with specific IC50 values reported. Its in vivo anti-inflammatory, analgesic, and gastroprotective effects are confirmed, though quantitative data from the available abstract is limited.

  • Naringenin , the aglycone of Salipurposide, is a well-studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. Its broad bioactivity serves as a valuable benchmark for understanding the effects of glycosylation.

  • The presence of the glycoside moiety in Salipurposide and Isosalipurposide, as well as the isomeric difference between them, are critical determinants of their biological activity.

Structure-Activity Relationship Insights

The comparison between Salipurposide, Isosalipurposide, and their common aglycone, Naringenin, provides preliminary insights into their structure-activity relationships:

  • Glycosylation: The attachment of a glucose molecule to the naringenin backbone, as seen in Salipurposide and Isosalipurposide, modulates the molecule's polarity and ability to interact with biological targets. This can influence bioavailability and specific enzyme inhibitory activities.

  • Isomerism: The difference in the linkage of the glucose moiety between Salipurposide and Isosalipurposide likely affects the three-dimensional conformation of the molecule. This, in turn, can alter the binding affinity to enzymes and receptors, leading to variations in their biological effects.

  • Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings are crucial for the antioxidant activity of these compounds, as they can donate hydrogen atoms to scavenge free radicals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Antioxidant Activity Assay

DPPH Radical Scavenging Assay:

  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction mixture: Different concentrations of the test compound (Isosalipurposide) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[2][5]

Enzyme Inhibition Assay

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (Isosalipurposide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Initiation: The enzyme (AChE) is pre-incubated with the test compound for a set time. The reaction is then initiated by adding the substrate and DTNB.

  • Measurement: The formation of the yellow-colored product, 5-thio-2-nitrobenzoate, is monitored by measuring the absorbance at 412 nm over time.

  • Calculation: The rate of the reaction is determined, and the percentage of enzyme inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from a dose-response curve.[3]

In Vivo Anti-inflammatory and Analgesic Assays

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory):

  • Animal Model: Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.

  • Treatment: The test compound (Isosalipurposide) is administered orally or intraperitoneally at various doses prior to or after the carrageenan injection.

  • Measurement: The volume of the paw is measured at different time intervals using a plethysmometer.

  • Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to that of the control group (receiving only carrageenan).

Acetic Acid-Induced Writhing Test in Mice (Analgesic):

  • Animal Model: Mice are used for this assay.

  • Induction of Pain: An intraperitoneal injection of a dilute acetic acid solution is administered to induce a characteristic writhing response (abdominal constrictions and stretching).

  • Treatment: The test compound (Isosalipurposide) is administered prior to the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Evaluation: The analgesic effect is determined by the percentage of reduction in the number of writhes in the treated group compared to the control group.[6]

HCl/Ethanol-Induced Gastric Ulcers in Rats (Gastroprotective):

  • Animal Model: Rats are fasted prior to the experiment.

  • Induction of Ulcers: A solution of hydrochloric acid and ethanol (B145695) is administered orally to induce gastric lesions.

  • Treatment: The test compound (Isosalipurposide) is given orally before the administration of the ulcer-inducing agent.

  • Assessment: After a set period, the animals are euthanized, and their stomachs are examined for the presence and severity of ulcers. The ulcer index can be calculated based on the number and size of the lesions.

  • Evaluation: The gastroprotective effect is expressed as the percentage of inhibition of ulcer formation in the treated group compared to the control group.

Visualizing the Pathways and Workflows

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays DPPH_Assay DPPH Assay Data_Analysis Data Analysis (IC50 / % Inhibition) DPPH_Assay->Data_Analysis AChE_Assay AChE Assay AChE_Assay->Data_Analysis Paw_Edema Carrageenan Paw Edema Paw_Edema->Data_Analysis Writhing_Test Acetic Acid Writhing Writhing_Test->Data_Analysis Gastric_Ulcer HCl/EtOH Gastric Ulcer Gastric_Ulcer->Data_Analysis Compound Salipurposide Derivatives Compound->DPPH_Assay Antioxidant Compound->AChE_Assay Enzyme Inhibition Compound->Paw_Edema Anti-inflammatory Compound->Writhing_Test Analgesic Compound->Gastric_Ulcer Gastroprotective

Caption: Workflow for screening the biological activities of Salipurposide derivatives.

Nrf2 Signaling Pathway in Oxidative Stress Response

Isosalipurposide has been shown to exert a cytoprotective effect against oxidative injury via the activation of the Nrf2 signaling pathway.

nrf2_pathway ISPP Isosalipurposide Keap1 Keap1 ISPP->Keap1 induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralize Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection

Caption: Isosalipurposide activates the Nrf2 pathway to combat oxidative stress.

References

A Comparative Analysis of Salipurposide and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the efficacy and mechanisms of various antioxidant compounds is paramount. This guide provides a detailed comparison of the natural chalcone (B49325), salipurposide, with several widely used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Ascorbic Acid. This comparison is based on available experimental data and mechanistic understanding.

Introduction to Salipurposide and Synthetic Antioxidants

Salipurposide is a chalcone glycoside, a class of natural phenols known for their diverse biological activities. Chalcones are characterized by an open-chain flavonoid structure and are precursors to flavonoids in plants. They are recognized for their potent antioxidant properties, which are attributed to their chemical structure's ability to donate hydrogen atoms or electrons to neutralize free radicals.

Synthetic antioxidants such as BHT, BHA, Trolox, and Ascorbic Acid are extensively used in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation.

  • BHT (Butylated Hydroxytoluene) and BHA (Butylated Hydroxyanisole) are phenolic compounds that act as radical scavengers.

  • Trolox is a water-soluble analog of vitamin E, often used as a standard in antioxidant capacity assays.

  • Ascorbic Acid (Vitamin C) is a well-known natural and synthetically produced antioxidant that participates in numerous physiological processes.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of pure salipurposide with synthetic antioxidants is challenging due to the limited availability of studies that have determined the IC50 values (the concentration required to scavenge 50% of free radicals) for isolated salipurposide in common antioxidant assays. However, data from studies on extracts of Carthamus tinctorius (safflower), a known source of salipurposide, and extensive data on synthetic antioxidants allow for an indirect comparison.

It is crucial to note that the antioxidant activity of an extract reflects the synergistic or antagonistic effects of all its components, and not just salipurposide alone. The following tables summarize the antioxidant activities of synthetic antioxidants and Carthamus tinctorius extracts from various studies.

Table 1: DPPH Radical Scavenging Activity (IC50)

Compound/ExtractDPPH IC50 (µg/mL)Reference(s)
Salipurposide Source
Carthamus tinctorius Honey Extract68.23 ± 0.40[1]
Synthetic Antioxidants
BHT202.35[2]
BHA112.05[2]
Trolox3.77 ± 0.08[3]
Ascorbic Acid43.2[4]

Table 2: ABTS Radical Scavenging Activity (IC50)

Compound/ExtractABTS IC50 (µg/mL)Reference(s)
Salipurposide Source
Carthamus tinctorius Honey Extract81.88 ± 0.54[1]
Synthetic Antioxidants
BHTNot Widely Reported
BHANot Widely Reported
Trolox2.93 ± 0.03[3]
Ascorbic Acid127.7[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP ValueReference(s)
BHT2.29 ± 0.04 mmol/L[5]
Ascorbic Acid409 ± 162 µM[6]
Note: FRAP values are highly method-dependent and direct comparison requires identical experimental conditions.

Mechanistic Insights: Signaling Pathways

Salipurposide and the Nrf2 Signaling Pathway

Emerging evidence strongly suggests that chalcones, including salipurposide and its analogs like isosalipurposide (B1672296), exert their antioxidant effects not only through direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress or electrophiles (like chalcones), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[8] This cellular defense mechanism provides a more sustained antioxidant effect compared to direct radical scavenging alone.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salipurposide Salipurposide (Chalcone) Keap1_Nrf2 Keap1-Nrf2 Complex Salipurposide->Keap1_Nrf2 interacts with Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasome Keap1_ub->Proteasome degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of

Figure 1: Proposed Nrf2 signaling pathway activation by Salipurposide.

Synthetic Antioxidants: Direct Radical Scavenging

The primary mechanism of action for BHT and BHA is direct free radical scavenging. These phenolic compounds donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. Trolox and Ascorbic Acid also act as potent radical scavengers through similar hydrogen or electron donation mechanisms.

Experimental Protocols

The following are generalized protocols for the most common in vitro antioxidant capacity assays. Specific parameters such as concentrations, incubation times, and solvents may vary between studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. A blank is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

DPPH_Workflow A Prepare DPPH solution (purple) C Mix DPPH solution with sample dilutions A->C B Prepare serial dilutions of Salipurposide/Antioxidant B->C D Incubate in the dark (e.g., 30 min) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Figure 2: General workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation: The ABTS radical cation is generated by reacting an ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours. The resulting solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a large volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

ABTS_Workflow A Generate ABTS•+ radical (blue-green) C Mix ABTS•+ solution with sample dilutions A->C B Prepare serial dilutions of Salipurposide/Antioxidant B->C D Incubate (e.g., 6 min) C->D E Measure absorbance at ~734 nm D->E F Calculate % inhibition and IC50/TEAC value E->F

Figure 3: General workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).

  • Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. The test sample is then added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically ferrous sulfate (B86663) (FeSO₄) or Trolox. The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).

FRAP_Workflow A Prepare FRAP reagent (Fe³⁺-TPTZ complex) C Mix FRAP reagent with sample dilutions at 37°C A->C B Prepare dilutions of Salipurposide/Antioxidant B->C D Incubate (e.g., 4 min) C->D E Measure absorbance at ~593 nm (blue color) D->E F Calculate FRAP value (e.g., Fe²⁺ equivalents) E->F

Figure 4: General workflow for the FRAP antioxidant assay.

Conclusion

While a direct quantitative comparison is hampered by the lack of data on pure salipurposide, the available evidence suggests that it is a promising antioxidant compound. Its potential dual mechanism of action, combining direct radical scavenging with the activation of the endogenous Nrf2 antioxidant defense system, makes it a particularly interesting candidate for further research. Synthetic antioxidants like Trolox and Ascorbic Acid generally exhibit very high antioxidant capacity in in vitro assays. However, the ability of chalcones like salipurposide to modulate cellular antioxidant pathways may offer a more sustained and physiologically relevant protective effect. Further studies isolating salipurposide and directly comparing its antioxidant activity against synthetic standards under identical conditions are necessary to fully elucidate its relative potency.

References

The Efficacy of Salidroside: A Comparative Guide to a Rising Star in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salidroside (B192308), a potent glucoside isolated primarily from Rhodiola rosea, is gaining significant attention in the scientific community for its diverse pharmacological activities. This guide provides an objective comparison of the efficacy of salidroside against other well-known natural extracts, supported by experimental data. We delve into its antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory properties, offering a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy Overview

Salidroside exhibits a broad spectrum of biological activities, often comparable or superior to other established natural compounds. Here, we summarize its performance in key therapeutic areas.

Antioxidant Activity

Salidroside demonstrates robust antioxidant properties, effectively scavenging free radicals and protecting cells from oxidative damage. Its efficacy is often compared to that of ginsenosides, the active compounds in Panax ginseng.

Table 1: Comparison of Antioxidant Activity

Compound/ExtractAssayModel SystemKey FindingsReference
Salidroside DPPH Radical ScavengingIn vitroConcentration-dependent scavenging activity.[1][2]
H2O2-induced ApoptosisSH-SY5Y cellsAttenuated cell viability loss and apoptosis.[3][4][3][4]
H2O2-induced ApoptosisPrimary rat hippocampal neuronsAttenuated apoptotic cell death.[5][6][5][6]
Ginsenosides DPPH Radical ScavengingIn vitroSignificant scavenging activity.[1][7]
H2O2-induced DNA damageHepG2 cellsReduced DNA damage.[8][8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Salidroside has shown significant anti-inflammatory effects, often compared with curcumin, a well-studied anti-inflammatory agent from Curcuma longa.

Table 2: Comparison of Anti-inflammatory Activity

Compound/ExtractAssayModel SystemKey FindingsReference
Salidroside ELISA (IL-6, TNF-α)LPS-stimulated RAW 264.7 macrophagesSuppressed LPS-induced production of IL-6 and TNF-α.[9][9]
Western Blot (NF-κB, MAPK)LPS-stimulated RAW 264.7 macrophagesAttenuated the activation of NF-κB and MAPK pathways.[9][9]
Curcumin ELISA (IL-1β, IL-6, TNF-α)TNF-α-treated HaCaT cellsInhibited the expression of TNF-α-induced pro-inflammatory cytokines.
Western Blot (NF-κB, MAPK)TNF-α-treated HaCaT cellsInhibited the activation of NF-κB and MAPK pathways.[10][10]
Neuroprotective Effects

Salidroside exhibits promising neuroprotective properties, with studies demonstrating its ability to mitigate neuronal damage in various models. Its effects are often discussed in the context of other neuroprotective compounds like epigallocatechin gallate (EGCG) from green tea.

Table 3: Comparison of Neuroprotective Activity

Compound/ExtractAssayModel SystemKey FindingsReference
Salidroside MTT Assay, Hoechst StainingH2O2-induced apoptosis in SH-SY5Y cellsAttenuated cell viability loss and apoptotic cell death.[3][4][3][4]
MTT Assay, Annexin V/PI StainingHypoglycemia/serum limitation in PC12 cellsAttenuated cell viability loss and apoptosis.[11][12][11][12]
Cell Viability AssayAβ-induced toxicity in PC12 cellsSignificantly reduced cytotoxicity.[13][13]
EGCG Cell Viability AssayH2O2-induced damage in PC12 cellsProtected against cytotoxicity.[14][14]
Anti-Cancer Activity

Salidroside has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its efficacy is comparable to that of ginsenosides, which are also known for their anti-cancer properties.

Table 4: Comparison of Anti-Cancer Activity

Compound/ExtractAssayModel SystemKey FindingsReference
Salidroside MTT Assay, Western BlotMCF-7 breast cancer cellsInhibited tumor growth, downregulated Bcl-2 and p53, upregulated Bax and caspase 3.[15][16][15][16]
Ginsenosides Cell Proliferation, Apoptosis AssaysVarious cancer cell lines (including MCF-7)Inhibit proliferation and induce apoptosis by modulating various signaling pathways.[17][18][17][18]
Metabolic Regulation

Salidroside has shown potential in regulating glucose metabolism, a key aspect in managing metabolic disorders like diabetes. Its mechanism of action often involves the activation of AMPK, similar to the plant alkaloid berberine (B55584).

Table 5: Comparison of Metabolic Regulatory Activity

Compound/ExtractAssayModel SystemKey FindingsReference
Salidroside Glucose Uptake Assay, Western Blot (AMPK)L6 myotubesStimulated glucose uptake and increased AMPK phosphorylation.[19][19]
Western Blot (AMPK, PI3K/Akt)db/db mice, primary hepatocytesReduced blood glucose and insulin (B600854) resistance, activated AMPK/PI3K/Akt pathway.[20][20]
Berberine Glucose Uptake Assay, Western Blot (AMPK)L6 myotubesStimulated glucose uptake and increased AMPK phosphorylation.[21][21]
Western Blot (AMPK)Colon cancer cellsInduced activation of AMPK.[22][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the antioxidant capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound (e.g., salidroside, ginsenoside extract) in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[1][2][23]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells (e.g., SH-SY5Y, PC12, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., salidroside) and/or an inducing agent (e.g., H2O2, Aβ) for a specified duration.

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.[3][11][12]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Seed cells in a multi-well plate and treat them as required for the experiment.

  • Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).

  • Analyze the stained cells by flow cytometry.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample.

Protocol:

  • Lyse the treated cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by heating them with a loading buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, NF-κB, Bcl-2).

  • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • The intensity of the bands can be quantified using densitometry software.[9][20][22]

Glucose Uptake Assay

This assay measures the uptake of glucose or a glucose analog (e.g., 2-deoxyglucose) into cells.

Protocol:

  • Culture cells (e.g., L6 myotubes) to differentiation in a multi-well plate.

  • Starve the cells in a serum-free medium for a few hours.

  • Treat the cells with the test compound (e.g., salidroside, berberine) for a specified time.

  • Add a solution containing a labeled glucose analog (e.g., 2-deoxy-[3H]-glucose) and incubate for a short period.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • The amount of radioactivity is proportional to the amount of glucose taken up by the cells.[19][21]

Signaling Pathways

Understanding the molecular mechanisms underlying the efficacy of salidroside is crucial for targeted drug development. Below are diagrams of key signaling pathways modulated by salidroside and other compared extracts.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Salidroside has been shown to activate this pathway, contributing to its neuroprotective and metabolic regulatory effects.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Metabolism Metabolism GSK3b->Metabolism Regulates FOXO->Cell_Survival Regulates Apoptosis Salidroside Salidroside Salidroside->PI3K Activates

Caption: PI3K/Akt signaling pathway activated by Salidroside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like inflammation, cell proliferation, and apoptosis. Salidroside can modulate this pathway to exert its anti-inflammatory and anti-cancer effects.

MAPK_Signaling Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Inflammation Proliferation Apoptosis Transcription_Factors->Cellular_Response Regulates Salidroside Salidroside Salidroside->MAPK Inhibits

Caption: MAPK signaling pathway modulated by Salidroside.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Salidroside and berberine activate this pathway, leading to improved glucose uptake and metabolism.

AMPK_Signaling High_AMP_ATP High AMP/ATP ratio LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Salidroside_Berberine Salidroside Berberine Salidroside_Berberine->AMPK Activates

Caption: AMPK signaling pathway activated by Salidroside and Berberine.

This guide provides a foundational comparison of salidroside with other prominent natural extracts. The presented data underscores the significant therapeutic potential of salidroside across a range of applications. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy and establish its role in modern therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Salipurpin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Salipurpin, ensuring compliance and minimizing risk.

Core Disposal Principles

The fundamental principle for the disposal of this compound, as with any laboratory chemical, is to adhere to national and local regulations. Waste materials should never be mixed with other waste and should remain in their original containers unless otherwise instructed by safety protocols. Uncleaned containers must be treated with the same precautions as the product itself. The primary route for disposal is through an approved waste disposal plant.

Pre-Disposal Handling and Storage

Before disposal, proper storage and handling are critical to prevent accidents and exposure.

  • Storage: Store this compound in a tightly closed, dry, and well-ventilated place.[1] It should be kept locked up or in an area accessible only to qualified or authorized personnel.[1]

  • Handling: Work under a hood and avoid inhaling the substance or mixture.[1] Personal protective equipment, including gloves, should be worn. Always wash hands and face after handling.[1] In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the product from entering drains.[1]

Quantitative Data on Disposal

Specific quantitative data regarding disposal limits, such as permissible concentrations for drain disposal or specific quantities for different disposal methods for this compound, are not publicly available. Disposal procedures are dictated by the hazard classification of the waste, which is determined by its characteristics and local regulations.

Due to the absence of specific quantitative disposal parameters for this compound, a qualitative risk-based approach is necessary. The following table summarizes the key hazard classifications that inform disposal decisions, based on available safety data.

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedMust be handled as hazardous waste. Avoid ingestion and contamination of water sources.
Carcinogenicity (Category 2)H351: Suspected of causing cancerRequires disposal as carcinogenic waste, following stringent protocols to prevent environmental release.
Reproductive Toxicity (Category 1A)H360: May damage fertility or the unborn childDemands disposal as a reproductive toxin, with measures to prevent any exposure to personnel or the environment.
Specific Target Organ Toxicity - Single Exposure (Category 3)H336: May cause drowsiness or dizzinessIndicates the need for handling in well-ventilated areas and disposal in a manner that prevents inhalation risks.

Data derived from available Safety Data Sheets.

Experimental Protocols for Neutralization

Logical Workflow for this compound Disposal

To ensure a systematic and safe disposal process, the following decision-making workflow should be followed. This process is designed to guide laboratory personnel through the necessary steps from the moment a this compound-containing material is designated as waste.

Salipurpin_Disposal_Workflow start This compound Waste Generated is_contaminated Is the waste mixed with other chemicals? start->is_contaminated consult_sds Consult SDS for incompatibility data is_contaminated->consult_sds Yes package Package in original or approved, labeled container is_contaminated->package No segregate Segregate waste streams consult_sds->segregate segregate->package spill_kit Is there a risk of spills during transport? package->spill_kit secondary_containment Use secondary containment spill_kit->secondary_containment Yes storage Store in designated hazardous waste area spill_kit->storage No secondary_containment->storage documentation Complete hazardous waste manifest storage->documentation disposal_request Arrange for pickup by approved waste disposal service documentation->disposal_request end Disposal Complete disposal_request->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Novel Compounds: A Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Salipurpin" is not a recognized chemical entity based on available scientific and safety databases. The following information is a template and should not be used for handling any specific chemical without a formal risk assessment and consultation of a substance-specific Safety Data Sheet (SDS). This guide is intended to provide a framework for developing safety protocols when working with novel or uncharacterized compounds in a drug development setting.

This document provides essential, immediate safety and logistical information for handling a potent, hypothetical novel compound, referred to herein as "Compound X." It includes procedural, step-by-step guidance for personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

The selection of PPE is critical to minimize exposure to hazardous chemicals.[1][2][3] A comprehensive PPE program should be implemented that addresses hazard identification, proper equipment selection, and employee training.[1] The following table summarizes the recommended PPE for handling "Compound X," assuming it is a potent, powdered substance.

Area of Protection Required PPE Specifications and Use Case
Respiratory Protection Full-face respirator with P100 (or N100) particulate filtersTo be used when handling the powder outside of a contained and ventilated space (e.g., fume hood, glove box). Ensures protection against inhalation of fine particles.
Eye and Face Protection Safety goggles or a full-face shieldTo be worn at all times in the laboratory where the compound is handled. A face shield is required when there is a significant splash hazard.
Hand Protection Double-gloving with nitrile or neoprene glovesInner glove should be tucked under the lab coat cuff. Outer glove should extend over the cuff. Change gloves immediately upon contamination or every two hours of continuous use.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffsShould be worn over personal clothing and changed daily or immediately upon contamination. For large-scale operations, a disposable chemical-resistant suit may be necessary.
Foot Protection Closed-toe, chemical-resistant safety shoesTo protect against spills and falling objects.

Operational Handling and Disposal Plan

Safe handling and disposal are paramount to prevent contamination and environmental release.

2.1. Handling Procedures:

  • Engineering Controls: All manipulations of "Compound X" powder should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Administrative Controls: Access to areas where "Compound X" is handled should be restricted to authorized personnel. A designated area for handling should be clearly marked.

  • Safe Handling Practices:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Use tools (spatulas, scoops) appropriate for the quantity of substance being handled to avoid spills.

    • Work with the smallest quantity of material necessary for the experiment.

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, followed by a suitable detergent), as determined by the compound's properties.

    • Wash hands thoroughly after removing gloves.

2.2. Disposal Plan:

  • Solid Waste: All solid waste contaminated with "Compound X" (e.g., used gloves, disposable lab coats, contaminated bench paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing "Compound X" should be collected in a designated, sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

Quantitative Data Summary (Hypothetical "Compound X")

The following table presents hypothetical toxicological data for "Compound X" for illustrative purposes. Actual data for any new compound must be determined experimentally or through validated predictive models.

Data Point Value Interpretation
LD50 (Oral, Rat) 50 mg/kgHighly toxic if swallowed.
LC50 (Inhalation, Rat) 0.2 mg/L (4 hours)Highly toxic if inhaled.
Permissible Exposure Limit (PEL) 0.1 µg/m³ (8-hour TWA)Requires stringent engineering controls to minimize airborne concentrations.
Carcinogenicity Suspected carcinogenMay cause cancer. Handle with extreme caution.

Experimental Protocol: Weighing and Solubilizing a Potent Compound

This protocol details the steps for safely weighing and preparing a stock solution of "Compound X."

Methodology:

  • Preparation:

    • Designate a workspace within a chemical fume hood. Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment: analytical balance, weighing paper, spatulas, volumetric flask, and the selected solvent.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully transfer the desired amount of "Compound X" powder onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the appropriate solvent to the flask and gently swirl to dissolve the compound.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated wipes in the designated solid hazardous waste container.

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood.

    • Doff PPE in the correct order to avoid self-contamination and dispose of it in the appropriate waste stream.

    • Wash hands thoroughly.

Visual Workflow: Emergency Response for a Chemical Spill

The following diagram outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Small, Controllable major_spill Major Spill assess->major_spill Large, Uncontrolled, Highly Toxic ppe_check Don Appropriate PPE minor_spill->ppe_check call_ehs Call Emergency Services / EHS major_spill->call_ehs contain Contain the Spill (Use Spill Kit) ppe_check->contain cleanup Clean Up Spill Residue contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident to Supervisor/EHS decontaminate->report end End report->end secure_area Secure the Area Prevent Entry call_ehs->secure_area secure_area->report

Caption: Workflow for responding to a chemical spill in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.